molecular formula C15H11N3O2 B2492695 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 957354-76-6

1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Numéro de catalogue: B2492695
Numéro CAS: 957354-76-6
Poids moléculaire: 265.272
Clé InChI: AHZAEZDHBZOUCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 957354-76-6) is a high-purity chemical compound with a molecular formula of C 15 H 11 N 3 O 2 and a molecular weight of 265.27 g/mol . This pyrazole-carboxylic acid derivative features a phenyl substituent at the 1-position and a 4-pyridyl moiety at the 3-position of the pyrazole ring, creating a multifunctional heteroaromatic scaffold of significant interest in medicinal chemistry and agrochemical research . The compound serves as a key synthetic intermediate for the development of novel active molecules. Research into analogous pyrazole-4-carboxamide structures has demonstrated their potential as inhibitors of mitochondrial succinate dehydrogenase, a mechanism of action relevant for developing new antifungal agents . Specifically, such compounds have shown promising activity against phytopathogenic fungi like Gibberella zeae and Fusarium oxysporum by disrupting cellular energy production . The structure of this compound, particularly the presence of the carboxylic acid functional group, makes it a versatile building block for the synthesis of various amide derivatives for structure-activity relationship (SAR) studies and bioactivity screening . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling information. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name

1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-15(20)13-10-18(12-4-2-1-3-5-12)17-14(13)11-6-8-16-9-7-11/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZAEZDHBZOUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Pyrazole-4-Carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for obtaining pyrazole-4-carboxaldehyde derivatives, crucial intermediates in the development of novel therapeutics and functional materials. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a detailed examination of the most prevalent and effective synthetic strategies. The guide focuses on the Vilsmeier-Haack reaction, the Duff reaction, and methods involving Grignard reagents, providing not only detailed experimental protocols but also a thorough analysis of the underlying reaction mechanisms and practical considerations for each approach.

Introduction: The Significance of Pyrazole-4-Carboxaldehydes

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The introduction of a formyl group at the C4 position of the pyrazole ring yields pyrazole-4-carboxaldehydes, which are exceptionally versatile synthetic intermediates.[4] The aldehyde functionality serves as a synthetic handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures and the exploration of diverse chemical space in drug discovery programs.

This guide will delve into the core synthetic strategies for accessing these valuable building blocks, with a focus on providing practical, field-proven insights to aid in experimental design and execution.

The Vilsmeier-Haack Reaction: A Workhorse for Pyrazole Formylation

The Vilsmeier-Haack reaction is arguably the most common and direct method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[4][5] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[6][7]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[8]

  • Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.

  • Intermediate Formation and Hydrolysis: An intermediate is formed, which upon aqueous workup, hydrolyzes to yield the final pyrazole-4-carboxaldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Intermediate Iminium Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product Pyrazole-4-carboxaldehyde Intermediate->Product H₂O Workup

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol for Vilsmeier-Haack Formylation

The following is a general protocol for the Vilsmeier-Haack formylation of a substituted pyrazole.[4][9][10]

Materials:

  • Substituted Pyrazole (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF) (3-6 equivalents)

  • Phosphorus oxychloride (POCl₃) (1.2-4 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF as solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., ethyl acetate/hexane)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0-5 °C for 10-15 minutes after the addition is complete.

  • Formylation Reaction: Dissolve the pyrazole substrate in a minimal amount of anhydrous DCM or DMF. Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition, the reaction mixture may be stirred at room temperature or heated (typically 60-80 °C). The optimal temperature and time depend on the reactivity of the pyrazole substrate and should be monitored by TLC (typically 2-7 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of NaHCO₃ to a pH of ~7. The product may precipitate at this stage.

  • Isolation and Purification: If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., DCM or ethyl acetate) multiple times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

Scope and Limitations

The Vilsmeier-Haack reaction is highly effective for a wide range of pyrazole derivatives. However, its success is influenced by the electronic nature of the substituents on the pyrazole ring.

Substituent Type on Pyrazole RingReactivityTypical YieldsReference(s)
Electron-donating groupsHighGood to Excellent[4][10]
Alkyl groupsModerate to HighModerate to Good[10]
Aryl groupsModerateModerate to Good[4]
Electron-withdrawing groups (on aryl substituent)Can proceedGood[4]
Strong electron-withdrawing groups (on pyrazole)Low to no reactionPoor or no yield[10]
Bulky substituentsMay hinder reactionVariable[10]

Causality behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive and will readily decompose in the presence of water. Therefore, the use of anhydrous solvents and flame-dried glassware is critical for the success of the reaction.[7]

  • Controlled Temperature: The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature during the addition of POCl₃ prevents uncontrolled side reactions and ensures the stable formation of the reagent.[7]

  • Excess Reagent: An excess of the Vilsmeier reagent is often used to drive the reaction to completion, especially for less reactive pyrazole substrates.[9]

  • Neutralization: The reaction mixture is acidic and must be neutralized during work-up to ensure the stability of the aldehyde product and to facilitate extraction.

The Duff Reaction: A Milder Alternative

The Duff reaction offers a milder alternative to the Vilsmeier-Haack reaction for the formylation of activated aromatic rings, including some pyrazole systems.[11][12] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA).[12]

Mechanism of the Duff Reaction

The mechanism of the Duff reaction is more complex than the Vilsmeier-Haack reaction and involves the following key steps:

  • Formation of an Iminium Ion: In the acidic medium, HMTA is protonated and subsequently undergoes ring-opening to form an electrophilic iminium ion.[11][13]

  • Electrophilic Attack: The electron-rich pyrazole ring attacks the iminium ion.

  • Intramolecular Redox and Hydrolysis: A series of steps, including an intramolecular redox reaction and hydrolysis during work-up, leads to the formation of the aldehyde.[11]

Duff_Reaction_Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification Pyrazole Substituted Pyrazole Reflux Reflux Pyrazole->Reflux HMTA HMTA HMTA->Reflux Acid Acid (e.g., TFA) Acid->Reflux Workup Aqueous Workup Reflux->Workup Purification Chromatography Workup->Purification Product Pyrazole-4-carboxaldehyde Purification->Product

Caption: General workflow for the Duff reaction.

Experimental Protocol for the Duff Reaction

The following protocol is based on the chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazoles.[12]

Materials:

  • 1-Phenyl-1H-pyrazole derivative (1.0 equivalent)

  • Hexamethylenetetramine (HMTA) (1.5 equivalents)

  • Trifluoroacetic acid (TFA)

  • Water

  • Saturated sodium bicarbonate solution

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 1-phenyl-1H-pyrazole derivative, HMTA, and TFA.

  • Heating: Heat the reaction mixture to reflux with stirring for an appropriate time (e.g., 12 hours), monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and neutralize with a saturated solution of NaHCO₃.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Comparison with the Vilsmeier-Haack Reaction
FeatureVilsmeier-Haack ReactionDuff Reaction
Reagents POCl₃, DMFHMTA, Acid (e.g., TFA)
Conditions Can be harsh, requires anhydrous conditionsGenerally milder
Scope Broad for electron-rich heterocyclesMore limited, often for phenols and activated aromatics
Yields Generally good to excellentModerate to good for suitable substrates
Safety POCl₃ is corrosive and toxicReagents are generally less hazardous

Synthesis via Grignard Reagents

An alternative strategy that avoids direct formylation of the pyrazole ring involves the use of a Grignard reagent. This multi-step approach is particularly useful when the pyrazole substrate is sensitive to the conditions of the Vilsmeier-Haack or Duff reactions.[6] The general strategy involves the formation of a pyrazolylmagnesium halide from a corresponding halopyrazole, followed by reaction with a formylating agent like DMF.[6][14]

General Synthetic Pathway

Grignard_Synthesis Start 4-Halopyrazole Protection N-Protection Start->Protection Grignard_Formation Grignard Reagent Formation Protection->Grignard_Formation e.g., EtMgBr Formylation Formylation (e.g., with DMF) Grignard_Formation->Formylation Deprotection N-Deprotection Formylation->Deprotection Acidic Workup Product Pyrazole-4-carboxaldehyde Deprotection->Product

Caption: Multi-step synthesis via a Grignard reagent.

Experimental Protocol for Grignard-based Synthesis

This protocol is a representative example and may require optimization for specific substrates.[6]

Materials:

  • 4-Iodo-1H-pyrazole

  • Protecting agent (e.g., ethyl vinyl ether)

  • Anhydrous solvent (e.g., benzene, THF)

  • Grignard reagent precursor (e.g., ethylmagnesium bromide)

  • Anhydrous DMF

  • Saturated aqueous ammonium chloride solution

  • Dilute HCl

  • Organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • N-Protection: Protect the nitrogen of 4-iodo-1H-pyrazole to prevent side reactions. For example, react 4-iodo-1H-pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid.

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected 4-iodopyrazole in anhydrous THF. Cool the solution and add a solution of a Grignard reagent such as ethylmagnesium bromide dropwise. This will form the 4-pyrazolylmagnesium bromide.

  • Formylation: Cool the prepared Grignard reagent to a low temperature (e.g., -78 °C) and add anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Deprotection and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Acidify the mixture with dilute HCl to facilitate the hydrolysis of the protecting group and the iminium intermediate.

  • Isolation and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by chromatography.

Conclusion

The synthesis of pyrazole-4-carboxaldehyde derivatives is a critical step in the development of new chemical entities with potential therapeutic applications. The Vilsmeier-Haack reaction remains the most robust and widely used method for this transformation, offering high yields for a variety of substrates. The Duff reaction provides a milder alternative, albeit with a more limited substrate scope. For sensitive substrates, a multi-step approach involving the formation of a Grignard reagent from a halopyrazole precursor offers a viable synthetic route. The choice of method will ultimately depend on the specific substrate, desired scale, and available resources. A thorough understanding of the mechanisms and practical considerations outlined in this guide will empower researchers to make informed decisions and successfully synthesize these valuable pyrazole-based building blocks.

References

  • BenchChem. (2025). Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • BenchChem. (2025). Comparing Vilsmeier-Haack with other formylation methods for heterocycles. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • Dovbii, Y., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1842.
  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • Li, J., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(11), 13636-13647.
  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction.
  • Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Chemical Bulletin, 63(4), 936-939.
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  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
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  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • Khan, S. A., & Kumar, P. (2013). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 830-833.
  • Tumosienė, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
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  • Royal Society of Chemistry. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
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  • Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Journal of Organic Chemistry, 50(4), 564-567.
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Sources

Physicochemical Characterization and Molecular Weight Validation of 1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery, the precise physicochemical characterization of small-molecule pharmacophores is the foundational step for downstream assay development, formulation, and pharmacokinetic (PK) profiling. 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS: 957354-76-6) is a highly versatile heterocyclic building block [1]. Featuring a pyrazole core substituted with a lipophilic phenyl ring, a polar pyridine moiety, and a hydrogen-bonding carboxylic acid, this compound offers a rich topological profile for target-directed ligand design.

This technical guide provides an in-depth analysis of the compound's molecular weight (MW) and structural properties. By establishing self-validating analytical protocols—specifically High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR)—we ensure absolute structural integrity. Furthermore, we explore how its specific molecular weight dictates its pharmacokinetic viability under Lipinski’s Rule of 5.

Theoretical Physicochemical Properties

Before empirical validation, theoretical calculations must be established to set the analytical targeting parameters. The compound consists of 15 Carbon atoms, 11 Hydrogen atoms, 3 Nitrogen atoms, and 2 Oxygen atoms, yielding the chemical formula C₁₅H₁₁N₃O₂ .

Using standard atomic weights, the macroscopic molecular weight is calculated as 265.27 g/mol [1]. However, for mass spectrometry targeting, the exact monoisotopic mass must be calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), resulting in an exact mass of 265.0851 Da .

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, which are critical for predicting its behavior in biological systems:

ParameterValuePharmacokinetic Implication
Chemical Formula C₁₅H₁₁N₃O₂Defines atomic composition and isotopic distribution.
Molecular Weight 265.27 g/mol Optimal for passive diffusion (< 500 Da).
Exact Mass 265.0851 DaTarget value for HRMS validation.
H-Bond Donors (HBD) 1 (-COOH)Low desolvation energy penalty during membrane transit.
H-Bond Acceptors (HBA) 4 (N, O atoms)Facilitates target protein interactions without violating Ro5.
Topological PSA ~75.3 ŲExcellent predictor for high intestinal permeability (< 140 Ų).

Experimental Methodology: Molecular Weight & Structural Validation

To prevent downstream false positives in biological assays, the theoretical molecular weight must be empirically validated. A dual-orthogonal approach using HRMS and NMR creates a self-validating system: MS confirms the exact mass, while NMR corroborates the regiochemical connectivity.

High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

Causality behind the method: Carboxylic acids are prone to in-source decarboxylation (loss of CO₂) under harsh ionization techniques like Electron Impact (EI). Therefore, Electrospray Ionization (ESI) is selected as a "soft" ionization method to preserve the intact molecular ion [3]. Time-of-Flight (TOF) analysis is utilized to achieve sub-5 ppm mass accuracy, which is necessary to differentiate the target compound from isobaric impurities.

Step-by-Step Protocol:

  • Sample Preparation: Solubilize 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to 1 µg/mL for injection.

  • Ionization Modification: Because the compound contains both a basic pyridine nitrogen and an acidic carboxylic acid, it can be analyzed in both positive and negative modes.

    • Negative Mode: Add 0.1% Ammonium Hydroxide to promote deprotonation. Target the [M-H]⁻ ion at m/z 264.0778.

    • Positive Mode: Add 0.1% Formic Acid to promote protonation. Target the[M+H]⁺ ion at m/z 266.0924.

  • Acquisition: Inject 2 µL into the ESI-TOF system. Apply a capillary voltage of 3.0 kV (negative mode) and maintain a desolvation temperature of 350°C.

  • Data Integration: Extract the monoisotopic peak and verify that the isotopic pattern (M+1, M+2) matches the theoretical distribution for C₁₅H₁₁N₃O₂.

Nuclear Magnetic Resonance (NMR) for Structural Corroboration

Causality behind the method: Mass spectrometry confirms the molecular weight but cannot distinguish between regioisomers (e.g., if the pyridine ring was at the 5-position instead of the 3-position). NMR is strictly required to validate the spatial arrangement of the atoms.

Step-by-Step Protocol:

  • Solvation: Dissolve 5 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO is chosen due to the compound's polarity and to prevent the rapid exchange of the carboxylic acid proton, which might be lost in protic solvents like Methanol- d4​ .

  • Acquisition: Acquire a ¹H-NMR spectrum at 400 MHz.

  • Signal Verification:

    • Look for a broad singlet downfield (~12.5-13.0 ppm) corresponding to the -COOH proton.

    • Identify the characteristic doublet-of-doublets for the para-substituted pyridine ring.

    • Confirm the integration of exactly 11 protons, perfectly corroborating the MW of 265.27 g/mol .

Analytical Validation Workflow

The following diagram illustrates the orthogonal validation pipeline, ensuring that both mass and structural connectivity are confirmed before the compound is cleared for biological screening.

AnalyticalWorkflow Sample Compound Sample (CAS: 957354-76-6) Prep Sample Preparation (Solubilization in MeOH/H2O) Sample->Prep HRMS HRMS (ESI-TOF) Mass/Charge Analysis Prep->HRMS Aliquot 1 NMR 1H & 13C NMR Structural Elucidation Prep->NMR Aliquot 2 Data Data Integration (Isotopic Pattern & Chemical Shifts) HRMS->Data NMR->Data Validation MW & Structural Validation (MW = 265.27 g/mol) Data->Validation

Analytical workflow for molecular weight and structural validation of the pyrazole derivative.

Implications of Molecular Weight on Pharmacokinetics

In the context of drug design, the molecular weight of a compound is not merely an analytical identifier; it is a primary driver of its pharmacokinetic fate. According to Lipinski’s Rule of 5, compounds with a molecular weight under 500 Da are significantly more likely to exhibit favorable oral bioavailability and passive membrane permeability [2].

At 265.27 g/mol , 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid sits in the highly optimal "fragment-like" to "lead-like" chemical space.

  • Ligand Efficiency (LE): Because the MW is relatively low, any binding affinity (e.g., Ki​ or IC50​ ) generated by this molecule will result in a high Ligand Efficiency score. This allows medicinal chemists room to add functional groups (increasing the MW) during lead optimization without prematurely breaching the 500 Da threshold.

  • Membrane Permeation: The low molecular weight, combined with a Polar Surface Area (PSA) of ~75 Ų, ensures that the hydration shell surrounding the molecule is small enough to be shed efficiently when partitioning into the lipid bilayer of the intestinal epithelium.

PKPathway MW MW = 265.27 Da (Optimal Size) Membrane Intestinal Epithelium (Passive Diffusion) MW->Membrane High Permeability Portal Portal Circulation Membrane->Portal Liver Hepatic Metabolism Portal->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Surviving Fraction

Pharmacokinetic absorption pathway illustrating the impact of low molecular weight.

References

  • American Elements. "1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 957354-76-6) Properties and Specifications." American Elements Chemical Database. URL:[Link]

  • Zenovel. "Lipinski's Rule of 5 in Modern Drug Discovery: Evaluating Physicochemical Properties." Zenovel Insights. URL: [Link]

  • Mtoz Biolabs. "Analysis of Protein Complexes and Small Molecules using MALDI-TOF-MS and ESI-MS." Mtoz Biolabs Technical Resources. URL:[Link]

Spectroscopic Characterization of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data (NMR, IR, and MS) and provides detailed, field-proven methodologies for their acquisition and interpretation. The structure of this guide is designed to offer a logical and in-depth exploration of the topic, moving from theoretical prediction to practical application.

Molecular Structure and Predicted Spectroscopic Behavior

1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (C₁₅H₁₁N₃O₂) is a multifaceted molecule featuring a pyrazole core, a phenyl ring, a pyridine ring, and a carboxylic acid group. This unique combination of aromatic and functional groups dictates its characteristic spectroscopic fingerprint. While direct experimental spectra for this specific molecule are not widely published, we can predict its spectral features with a high degree of confidence based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Molecular Structure:

Caption: Chemical structure of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum will exhibit distinct signals corresponding to the protons on the phenyl, pyridine, and pyrazole rings, as well as the acidic proton of the carboxylic acid. The chemical shifts (δ) are predicted based on the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic acid (-COOH)12.0 - 13.0Singlet (broad)1H
Pyrazole-H8.5 - 8.7Singlet1H
Pyridine-H (α to N)8.6 - 8.8Doublet2H
Pyridine-H (β to N)7.8 - 8.0Doublet2H
Phenyl-H (ortho)7.7 - 7.9Multiplet2H
Phenyl-H (meta, para)7.3 - 7.6Multiplet3H

Rationale for Predictions: The acidic proton of the carboxylic acid is expected to be significantly downfield due to deshielding and hydrogen bonding. Protons on the electron-deficient pyridine ring, particularly those alpha to the nitrogen, will also be downfield. The single proton on the pyrazole ring is anticipated to appear as a sharp singlet. The phenyl protons will exhibit a complex multiplet pattern typical for a monosubstituted benzene ring.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will complement the proton data, providing information on the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic acid (C=O)165 - 175
Pyrazole-C (quaternary, attached to COOH)110 - 120
Pyrazole-C (quaternary, attached to pyridine)150 - 160
Pyrazole-CH140 - 150
Pyridine-C (α to N)150 - 155
Pyridine-C (β to N)120 - 125
Pyridine-C (γ to N, attached to pyrazole)140 - 145
Phenyl-C (ipso, attached to N)138 - 142
Phenyl-C (ortho)120 - 125
Phenyl-C (meta)128 - 132
Phenyl-C (para)125 - 130

Rationale for Predictions: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the adjacent nitrogen atoms and the overall electronic distribution within the heterocyclic systems. For instance, carbons alpha to the pyridine nitrogen are expected to be more deshielded than the beta carbons.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structure confirmation.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid will be dominated by absorptions from the carboxylic acid and the aromatic rings.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500-3300Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C=O stretch (carboxylic acid)1680-1710Strong
C=N and C=C stretch (aromatic rings)1500-1600Medium-Strong
C-O stretch (carboxylic acid)1210-1320Medium
O-H bend (carboxylic acid)910-950Broad, Medium

Rationale for Predictions: The most characteristic feature will be the very broad O-H stretching band of the carboxylic acid, which is due to strong intermolecular hydrogen bonding.[1][2] The C=O stretch will be a sharp, intense peak. The presence of multiple aromatic rings will give rise to a series of absorptions in the 1500-1600 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

ATR_FTIR_Workflow A Clean the ATR crystal with a suitable solvent (e.g., isopropanol) B Record a background spectrum of the empty ATR accessory A->B C Place a small amount of the solid sample onto the crystal B->C D Apply pressure using the anvil to ensure good contact C->D E Acquire the sample spectrum (e.g., 32 scans at 4 cm-1 resolution) D->E F Clean the crystal after measurement E->F

Caption: Step-by-step protocol for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

The molecular formula of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is C₁₅H₁₁N₃O₂. The predicted monoisotopic mass is approximately 265.0851 g/mol .[3]

Ion Predicted m/z Description
[M+H]⁺266.0924Protonated molecular ion
[M+Na]⁺288.0743Sodium adduct
[M-H]⁻264.0778Deprotonated molecular ion
[M-H₂O+H]⁺248.0824Loss of water from the protonated molecule
[M-COOH]⁺220.0929Loss of the carboxylic acid group

Rationale for Predictions: In electrospray ionization (ESI), the most common ions observed for a molecule with acidic and basic sites are the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species. Adducts with sodium ([M+Na]⁺) are also frequently observed. Common fragmentation pathways include the loss of water and the decarboxylation of the molecule. The predicted m/z values are based on the PubChem entry for the compound.[3]

Experimental Protocol for MS Data Acquisition (LC-MS with ESI)

Liquid chromatography-mass spectrometry (LC-MS) with an ESI source is a standard method for the analysis of such compounds.

Caption: General workflow for LC-MS analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. The provided protocols for NMR, IR, and MS are robust and widely applicable for the characterization of novel organic compounds. By combining the predicted data with rigorous experimental work, researchers can confidently confirm the structure and purity of this and related molecules, which is a critical step in any chemical research and drug development pipeline.

References

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Methodological & Application

Application Notes and Protocols for the Evaluation of Pyrazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Oncology Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This is due to its structural versatility and ability to form key interactions with a multitude of biological targets. In oncology, this has translated into a rich pipeline of compounds and several FDA-approved drugs, such as Crizotinib and Pralsetinib for non-small cell lung cancer (NSCLC).[3] Pyrazole derivatives have demonstrated a remarkable capacity to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle by targeting various critical proteins involved in tumorigenesis.[3][4][5]

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. The objective is to provide both the theoretical framework and the practical, field-proven protocols necessary to effectively screen and characterize the anticancer activity of novel pyrazole derivatives in vitro. We will delve into the common mechanisms of action and provide detailed, step-by-step methodologies for core assays that form the foundation of preclinical cancer drug discovery.

Part 1: Unraveling the Mechanisms - Common Anticancer Targets of Pyrazole Derivatives

The efficacy of pyrazole derivatives stems from their ability to interact with and inhibit key players in cancer cell signaling. Understanding these targets is crucial for designing experiments and interpreting results. The primary mechanism of action for most anticancer pyrazoles is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6]

Kinase Inhibition: The Primary Mode of Action

Kinases are enzymes that transfer phosphate groups to proteins, a process called phosphorylation, which acts as a molecular switch to activate or deactivate signaling pathways. Dysregulation of kinase activity is a hallmark of cancer.[7]

  • Cyclin-Dependent Kinases (CDKs): CDKs are the master regulators of the cell cycle.[8] Uncontrolled cell division in cancer is often linked to aberrant CDK activity. Pyrazole derivatives have been extensively developed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and preventing cancer cell replication.[9][10]

  • Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), plays a pivotal role in cell growth and angiogenesis (the formation of new blood vessels that supply tumors).[11] Many pyrazole-based compounds function as dual EGFR/VEGFR-2 inhibitors, simultaneously halting tumor growth and cutting off its blood supply.[4][12][13]

  • BRAF Kinase: The BRAF gene, part of the MAPK/ERK signaling pathway, is frequently mutated in cancers like melanoma (V600E mutation).[14][15] This mutation leads to constitutive activation of the pathway, driving uncontrolled cell proliferation. Pyrazole-based inhibitors have been specifically designed to target the BRAFV600E mutant, showing high potency and selectivity.[15][16][17][18]

Below is a diagram illustrating the central role of kinases in cancer signaling and the points of intervention for pyrazole derivatives.

Kinase_Signaling_Pathways cluster_0 Cell Surface cluster_1 Cytoplasm & Signaling Cascade cluster_2 Nucleus & Cell Cycle Control GrowthFactor Growth Factor RTK EGFR / VEGFR (Receptor Tyrosine Kinase) GrowthFactor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF (e.g., V600E mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription CDK CDK2 / Cyclins Proliferation Cell Proliferation & Survival CDK->Proliferation Transcription->CDK RTK_Inhibitor Pyrazole Derivative (RTK Inhibitor) RTK_Inhibitor->RTK BRAF_Inhibitor Pyrazole Derivative (BRAF Inhibitor) BRAF_Inhibitor->BRAF CDK_Inhibitor Pyrazole Derivative (CDK Inhibitor) CDK_Inhibitor->CDK

Caption: Key kinase signaling pathways in cancer targeted by pyrazole derivatives.

COX-2 Inhibition and Beyond

One of the most well-known pyrazole-containing drugs is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[19] COX-2 is an enzyme often overexpressed in tumors that promotes inflammation and cell proliferation. While its anti-cancer effects are partly due to inhibiting the COX-2/PGE2 axis, studies show Celecoxib also acts through COX-2-independent mechanisms, such as inducing apoptosis by inhibiting the PI3K/Akt pathway and arresting the cell cycle.[19][20][21] This dual mechanism highlights the scaffold's versatility.

Part 2: Core Experimental Protocols

The following protocols provide a robust framework for the initial in vitro assessment of novel pyrazole derivatives. It is imperative to include appropriate controls in every experiment: an untreated control, a vehicle control (the solvent used to dissolve the compound, e.g., DMSO), and a positive control (a known anticancer drug).

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This is the foundational assay to determine a compound's effect on cell viability and to calculate its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Causality Behind Choices: The MTT assay is chosen for its reliability, high-throughput compatibility, and because it measures metabolic activity, which is a direct indicator of cell viability.[22][23] The conversion of the yellow MTT salt to purple formazan crystals is performed by mitochondrial dehydrogenases in living cells, providing a quantitative readout of viable cells.

MTT_Workflow start 1. Seed Cells in 96-well plate treat 2. Treat with Pyrazole Derivative (24-72h) start->treat add_mtt 3. Add MTT Reagent (Incubate 4h) treat->add_mtt mtt_reaction Living Cells Convert Yellow MTT to Purple Formazan add_mtt->mtt_reaction solubilize 4. Add Solubilizing Agent (e.g., DMSO) mtt_reaction->solubilize read 5. Read Absorbance (570 nm) solubilize->read analyze 6. Calculate % Viability & IC50 Value read->analyze

Caption: Standard experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[22] To minimize the "edge effect," it is advisable to fill the perimeter wells with sterile PBS or media only and not use them for experimental data.[22]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[24]

  • MTT Incubation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[24][25]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01M HCl solution with 10% SDS) to each well.[22]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100. Plot the % viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells, clarifying the mechanism of cell death induced by the compound.

Causality Behind Choices: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet.[1] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[26] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[1][26] This dual-staining method, analyzed by flow cytometry, provides a robust and quantitative measure of apoptosis.

AnnexinV_PI_Principle cluster_0 Viable Cell cluster_1 Early Apoptotic Cell cluster_2 Late Apoptotic / Necrotic Cell v_cell v_ps PS v_text Annexin V (-) PI (-) ea_cell ea_ps_out PS ea_annexin AV ea_text Annexin V (+) PI (-) la_cell PI la_ps_out PS la_annexin AV la_text Annexin V (+) PI (+)

Caption: Principle of distinguishing cell populations via Annexin V/PI staining.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at relevant concentrations (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Transfer the culture supernatant to a centrifuge tube. Wash the adherent cells with PBS, then detach using trypsin. Combine these with the supernatant.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • An increase in the percentage of cells in the lower-right and upper-right quadrants in treated samples compared to controls indicates that the compound induces apoptosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines if the compound's antiproliferative effect is due to arrest at a specific phase of the cell cycle.

Causality Behind Choices: Propidium Iodide (PI) is an intercalating agent that stoichiometrically binds to DNA.[27] The amount of fluorescence emitted by PI-stained cells is directly proportional to their DNA content.[1] This allows a flow cytometer to distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[27] Cells must be fixed (typically with ethanol) to permeabilize the membrane for PI entry, and treated with RNase to prevent PI from binding to double-stranded RNA.[27]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative as described for the apoptosis assay.

  • Cell Harvesting: Harvest adherent cells using trypsin, then centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[28]

  • Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes), discard the ethanol, and wash the pellet with 1 mL of cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing PI (e.g., 50 µg/mL), RNase A (e.g., 100 µg/mL), and a permeabilizing agent like Triton X-100 (0.1%) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light.[29]

  • Analysis: Analyze the samples by flow cytometry. Use software (e.g., ModFit LT, FlowJo) to model the cell cycle distribution from the resulting DNA content histogram.[28]

  • Data Interpretation: Compare the percentage of cells in the G0/G1, S, and G2/M phases between treated and control samples. An accumulation of cells in a particular phase (e.g., G2/M) suggests the compound induces cell cycle arrest at that checkpoint.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing the efficacy of different compounds. Quantitative data, such as IC50 values, should be summarized in tables.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Exemplar Pyrazole Derivatives

Compound IDTarget(s)HCT-116 (Colon)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)Reference
Compound A CDK21.7 µM5.21 µM> 50 µM23.7 µM[4]
Compound B EGFR/VEGFR-20.035 µM16.50 µM> 50 µM0.71 µM[4][13]
Compound C BRAFV600E7.4 µMN/AN/AN/A[14]
Compound D Tubulin0.0001 µM0.00006 µM0.00008 µMN/A[4]
Doxorubicin Topo II0.05 µM0.95 µM0.1 µM24.7 µM[4][13][30]

Note: Data is compiled from multiple sources for illustrative purposes and represents the range of activities observed for different pyrazole scaffolds. N/A indicates data not available.

Interpretation:

  • A low IC50 value (nanomolar to low micromolar range) indicates high potency. Compound D, a tubulin inhibitor, shows exceptional potency.[4]

  • Selectivity can be inferred by comparing IC50 values across different cell lines. Compound B shows high potency against HCT-116 and HepG2 cells but is less effective against MCF-7 cells.[4][13]

  • Mechanism of Action: The results from apoptosis and cell cycle assays provide crucial mechanistic insight. For instance, if Compound A (a CDK2 inhibitor) shows a low IC50 and causes G2/M arrest, it strongly validates its proposed mechanism.

Conclusion and Future Perspectives

The pyrazole scaffold remains a highly valuable starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a standardized workflow for the initial in vitro characterization of these compounds. A derivative demonstrating potent cytotoxicity (low IC50), a clear induction of apoptosis, and/or cell cycle arrest against specific cancer cell lines becomes a promising lead candidate.

Subsequent steps in the drug discovery pipeline would involve more detailed mechanistic studies, such as Western blotting to confirm the modulation of target proteins (e.g., decreased levels of phosphorylated ERK or increased levels of cleaved caspase-3)[9], kinase profiling assays to assess selectivity, and ultimately, progression to in vivo animal models to evaluate efficacy and safety.

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  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Giraldo, J., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Organic & Biomolecular Chemistry. Available at: [Link]

  • Guler, O., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Kumar, D., et al. (2017). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

Sources

Application Note: 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid as a Bimodal Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS: 957354-76-6) is a highly versatile chemical building block and pharmacological probe. Characterized by its rigid 1,3-diarylpyrazole core, it serves as a privileged scaffold in medicinal chemistry. This application note provides a comprehensive, self-validating framework for utilizing this compound as a bimodal probe targeting metalloproteins (e.g., HIF-prolyl hydroxylases) and kinase hinge regions (e.g., p38α MAPK, Aurora kinases). By detailing the causality behind specific assay choices, this guide equips drug development professionals with robust methodologies for in vitro screening and cellular target engagement.

Mechanistic Rationale & Structural Biology

The utility of this probe stems from the precise spatial arrangement of its functional groups, which allows for dual-target profiling depending on the assay context [1]:

  • Pyridin-4-yl Moiety: Acts as a potent hydrogen-bond acceptor. In kinases, it interacts with the backbone amides of the hinge region. In metalloenzymes, the pyridine nitrogen can act as a direct ligand for active-site metals (e.g., Fe²⁺).

  • C4-Carboxylic Acid: Provides a strong electrostatic anchor. It can form salt bridges with conserved lysine residues in kinase active sites or act as a bidentate chelator for metalloenzyme coordination.

  • 1-Phenyl-Pyrazole Core: Acts as a rigid, planar spacer that dictates the vector geometry of the functional groups, ensuring they are optimally positioned for target engagement while occupying hydrophobic pockets.

MOA cluster_targets Bimodal Target Engagement Compound 1-phenyl-3-(pyridin-4-yl)- 1H-pyrazole-4-carboxylic acid Kinase Kinase Hinge Region (e.g., p38 MAPK) Compound->Kinase Pyridine N (H-bond acceptor) Metalloenzyme Metalloenzymes (e.g., HIF-PHD2) Compound->Metalloenzyme Carboxylic Acid (Fe2+ coordination) Downstream1 Decreased Phosphorylation (Inflammation reduction) Kinase->Downstream1 Downstream2 HIF-1α Stabilization (Hypoxia response) Metalloenzyme->Downstream2

Fig 1. Bimodal mechanism of action for the pyrazole-4-carboxylic acid chemical probe.

Physicochemical Properties & Formulation

To ensure assay reproducibility, the probe must be handled according to its specific physicochemical constraints. The carboxylic acid moiety makes the compound sensitive to pH, while the highly conjugated system requires careful solvent selection to prevent aggregation.

Table 1: Physicochemical Properties & Handling Rationale
PropertyValueRationale for Assay Design
Chemical Name 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid-
CAS Number 957354-76-6-
Molecular Weight 265.27 g/mol Low MW ensures high ligand efficiency and membrane permeability.
LogP (estimated) ~2.5 - 3.0Optimal balance of aqueous solubility and lipophilicity for cellular assays.
H-Bond Donors 1 (Carboxyl OH)Facilitates salt-bridge formation with target lysine/arginine residues.
H-Bond Acceptors 4 (Pyridine N, Pyrazole N, Carboxyl O)Enables strong hinge-region binding or metal coordination.

Formulation Protocol:

  • Primary Stock: Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM.

  • Aliquoting (Critical Step): Divide the stock into 10 µL aliquots and store at -20°C. Causality: Repeated freeze-thaw cycles of carboxylic acid-containing pyrazoles in DMSO can lead to irreversible micro-precipitation and degradation, artificially shifting IC₅₀ values.

  • Working Dilutions: Dilute in aqueous assay buffer immediately prior to use. Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

In Vitro Profiling: TR-FRET Kinase Assay

Highly conjugated pyrazole-phenyl-pyridine systems often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which frequently confounds standard fluorescence intensity assays. To establish a trustworthy, self-validating system, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the mandatory methodology [2].

Step-by-Step Methodology
  • Enzyme Preparation: Dilute the target kinase (e.g., p38α) to 2 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 10 µL of the enzyme solution into a 384-well low-volume plate. Add 100 nL of the chemical probe (10-point dose-response, 3-fold serial dilutions from 10 µM). Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the probe to reach thermodynamic binding equilibrium before the competitive tracer is introduced.

  • Tracer & Antibody Addition: Add 10 µL of a mixture containing an ATP-competitive fluorescent tracer (e.g., Alexa Fluor 647) and a Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).

  • Time-Resolved Detection: Read the plate using a TR-FRET compatible microplate reader. Causality: The reader must be set to a 50–100 µs delay post-excitation. This time delay ensures that the short-lived auto-fluorescence of the pyrazole probe completely decays, while the long-lived Europium emission (and subsequent FRET to the tracer) persists, yielding a clean, artifact-free signal.

  • Quality Control (Self-Validation): Calculate the Z'-factor using DMSO-only (high signal) and a known positive control inhibitor like SB203580 (low signal). The assay is only valid if Z' > 0.6.

Cellular Target Engagement: CETSA Workflow

Demonstrating in vitro potency is insufficient for a chemical probe; it must be proven to cross the cell membrane and physically engage the target in the complex intracellular milieu. The Cellular Thermal Shift Assay (CETSA) is utilized here to provide definitive proof of target engagement[3].

Step-by-Step Methodology
  • Cell Treatment: Seed target cells (e.g., HeLa or HEK293) in 6-well plates. Treat with 10 µM of the pyrazole probe or 0.1% DMSO (vehicle control) for 2 hours at 37°C. Causality: A 2-hour window allows for sufficient membrane permeation and intracellular target equilibration without inducing downstream transcriptional changes that alter total protein levels.

  • Thermal Gradient Application: Harvest the cells, resuspend in PBS supplemented with protease inhibitors, and divide into 8 aliquots. Subject each aliquot to a distinct temperature (e.g., 40°C to 68°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature. Causality: Heating induces protein unfolding and aggregation. When the probe binds the target, the free energy of the system decreases, raising the activation energy required for thermal denaturation.

  • Lysis and Separation: Lyse the cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: Centrifugation pellets the denatured/aggregated proteins, leaving only the properly folded, soluble target protein in the supernatant.

  • Quantification: Analyze the soluble fractions via Western Blot using an antibody specific to the target protein. Plot the band intensities against temperature to determine the melting temperature (Tm).

CETSA Step1 Live Cells + Probe Step2 Heat Treatment (Thermal Gradient) Step1->Step2 Step3 Cell Lysis & Centrifugation Step2->Step3 Step4 Western Blot (Soluble Fraction) Step3->Step4 Step5 Target Engagement Quantification Step4->Step5

Fig 2. Workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Data Interpretation & Troubleshooting

To ensure the trustworthiness of the generated data, compare the experimental outputs against the acceptable thresholds detailed below.

Table 2: Quantitative Assay Metrics & Troubleshooting
Assay MetricAcceptable ThresholdInterpretation & Action
TR-FRET Z'-Factor > 0.6Indicates a robust assay window. If <0.5, optimize the enzyme/tracer ratio or check for probe aggregation.
In Vitro IC₅₀ Target-dependent (typically <1 µM)Validates primary biochemical potency. If >10 µM, the probe may require structural optimization for the specific target.
Hill Slope (nH) 0.8 to 1.2Suggests 1:1 stoichiometric binding. A slope >1.5 strongly indicates non-specific colloidal aggregation. Add 0.01% Triton X-100 to the buffer to resolve.
CETSA ΔTm ≥ 2.0 °C shiftConfirms intracellular target engagement. If the in vitro IC₅₀ is strong but ΔTm < 1.0°C, the probe is failing to cross the cell membrane or is highly effluxed.

References

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects Source: Molecules (2022) URL: [Link]

  • Title: Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform Source: Journal of Biomolecular Screening (2009) URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols (2014) URL: [Link]

Advanced Application Note: Microwave-Assisted Organic Synthesis (MAOS) of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, forming the structural core of numerous anti-inflammatory, analgesic, and anticancer therapeutics. Traditional synthetic routes, such as the Knorr pyrazole synthesis, are often bottlenecked by prolonged reaction times, heavy reliance on toxic organic solvents, and poor regioselectivity. Microwave-Assisted Organic Synthesis (MAOS) overcomes these limitations through targeted dielectric heating. This application note provides a comprehensive, self-validating guide to the MAOS of pyrazoles, detailing the mechanistic causality behind experimental parameters, quantitative performance metrics, and robust step-by-step protocols.

Mechanistic Rationale: Dielectric Heating vs. Conductive Heating

The fundamental advantage of MAOS lies in its energy transfer mechanism. Conventional conductive heating relies on thermal gradients, convection currents, and the thermal conductivity of the reaction vessel, often leading to uneven heating and the formation of undesired side products.

In contrast, MAOS utilizes dielectric heating (typically at a frequency of 2.45 GHz). Microwave energy directly couples with the molecular dipoles of the reagents and solvents[1]. As these molecules continuously align and realign with the oscillating electromagnetic field, intense molecular friction is generated, resulting in rapid, localized superheating.

  • Causality in Solvent Selection: The efficiency of microwave absorption is dictated by the solvent's loss tangent ( tanδ ). Polar solvents like ethanol ( tanδ=0.941 ) rapidly convert microwave energy into heat, driving the cyclocondensation of 1,3-dicarbonyls and hydrazines in minutes rather than hours[1].

  • Solvent-Free Innovations: To further optimize atom economy and safety, modern protocols frequently employ solvent-free conditions where reagents are adsorbed onto microwave-active or transparent solid supports (e.g., Montmorillonite K10 or cellulose beads)[2],[3]. This prevents solvent over-pressurization and concentrates the electromagnetic energy directly on the reactive intermediates.

Process Workflow & Logical Relationships

The successful synthesis of pyrazoles via MAOS requires a tightly controlled feedback loop between energy input, physical monitoring, and chemical validation. The diagram below illustrates the critical path from substrate selection to final validation.

MAOS_Workflow Substrate Substrate Selection (1,3-Diketone + Hydrazine) Prep Sample Preparation (Solvent-Free & Catalyst) Substrate->Prep MW Microwave Irradiation (Dielectric Heating, 100-360W) Prep->MW Monitor In-Situ Monitoring (IR Temp & Pressure Sensor) MW->Monitor Real-time feedback Workup Workup & Isolation (Cooling, Filtration, Extraction) MW->Workup Validation Validation (LC-MS, NMR, Yield Calc) Workup->Validation

Workflow of Microwave-Assisted Organic Synthesis (MAOS) for pyrazole derivatives.

Quantitative Efficacy: MAOS vs. Conventional Methods

The empirical data strongly supports the transition from reflux-based chemistry to MAOS. By operating in sealed vessels, MAOS allows solvents to be heated well above their atmospheric boiling points, accelerating reaction kinetics according to the Arrhenius equation.

Compound ClassConventional Heating (Time / Yield)MAOS (Time / Yield)Optimized MAOS Conditions
Quinolin-2(1H)-one-based pyrazoles 10–12 hours / 59–71%7–10 min / 68–86%360 W, 120 °C, Acetic Acid[1]
1-Aroyl-3,5-dimethyl-1H-pyrazoles 4–8 hours / <70%3–5 min / 82–98%270 W, Ethanol solvent[1]
Tetrahydroindazoles 6–8 hours / Moderate10–15 min / HighDMF, MW Irradiation[4]
Pyrano[2,3-c]pyrazoles >5 hours / 60–70%20 min / 85–93%Aqueous medium, Piperidine[2]

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls and defined causality ensure that researchers can troubleshoot and verify the integrity of the synthesis at every step.

Protocol A: Solvent-Free Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles
  • Causality: Utilizing a solvent-free environment with a solid acid catalyst (e.g., Montmorillonite K10) prevents the dilution of reactive species. The clay acts as both a microwave-transparent support and a proton donor, driving the initial Knoevenagel condensation and subsequent cyclization without the risk of solvent over-pressurization[2].

Step-by-Step Methodology:

  • Substrate Loading: In an agate mortar, combine 5-methyl-1,3,4-thiadiazole-2-thiol (1.0 mmol), an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl 4-chloro-3-oxobutanoate (1.0 mmol), and hydrazine hydrate (1.2 mmol)[2].

  • Catalyst Integration: Add 10 mol% of Montmorillonite K10 clay. Grind the mixture thoroughly for 2–3 minutes until a homogeneous, free-flowing powder is achieved.

  • Irradiation: Transfer the powder to a 10 mL microwave-compatible quartz vial. Do not add solvent. Irradiate in a dedicated microwave synthesizer at 150 W with a temperature cap of 65–70 °C for 5 minutes [2].

  • In-Process Control (Self-Validation): Monitor the IR temperature sensor. If the temperature spikes above 75°C, the synthesizer must automatically modulate power to prevent substrate charring.

  • Workup: Cool the vessel to room temperature using compressed air. Extract the organic product by washing the solid support with warm ethyl acetate (3 x 5 mL). Filter to recover the reusable clay catalyst.

  • Validation: Concentrate the filtrate in vacuo. Validate the crude product via TLC (Hexane:EtOAc 7:3). Confirm the pyrazole ring formation via LC-MS (looking for the [M+H]+ peak) and 1H -NMR (identifying the characteristic pyrazole C4​−H proton signal around δ 6.0–6.5 ppm if unsubstituted, or relevant substituent peaks).

Protocol B: Ethanolic Synthesis of Quinolin-2(1H)-one-based Pyrazoles
  • Causality: Ethanol is selected for its high loss tangent, ensuring rapid and uniform dielectric heating. The addition of glacial acetic acid catalyzes the formation of the hydrazone intermediate, which subsequently undergoes intramolecular cyclization[1].

Step-by-Step Methodology:

  • Preparation: To a 30 mL heavy-walled microwave vial equipped with a magnetic stir bar, add the quinolin-2(1H)-one-based α,β -unsaturated ketone (1.0 mmol) and arylhydrazine (1.2 mmol).

  • Solvent & Catalyst: Add 5 mL of absolute ethanol and 2–3 drops of glacial acetic acid[1].

  • Sealing: Crimp-seal the vial with a Teflon-lined septum cap. Crucial Step: The sealed environment allows autogenous pressure to build, raising the boiling point of ethanol and accelerating the reaction.

  • Irradiation: Place the vial in the microwave cavity. Set the parameters: Power = 360 W (dynamic modulation), Temperature = 120 °C , Time = 7–10 minutes [1].

  • Cooling & Isolation: Utilize the synthesizer's active gas cooling to rapidly bring the internal temperature down to 40 °C. Causality: Rapid cooling decreases the solubility of the product in ethanol, spontaneously inducing crystallization.

  • Validation: Filter the precipitate under vacuum, wash with 2 mL of ice-cold ethanol, and dry. Determine the melting point and run HPLC to ensure >95% purity before advancing the compound to biological screening (e.g., MTT assays for anticancer evaluation)[1].

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL:[Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Cellulose Beads: a New Versatile Solid Support for Microwave-Assisted Synthesis. Preparation of Pyrazole and Isoxazole Libraries Source: ACS Publications URL:[Link]

Sources

Troubleshooting & Optimization

overcoming solubility issues with 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid .

This compound presents a classic formulation challenge: it possesses a highly hydrophobic core (phenyl and pyrazole rings) flanked by two ionizable groups—a basic pyridine nitrogen and an acidic carboxylic acid. This amphoteric nature means its solubility is highly pH-dependent, and it often exhibits poor thermodynamic solubility in standard physiological buffers due to strong intermolecular crystal lattice energies[1].

Below is a comprehensive, causality-driven guide to resolving precipitation, cytotoxicity, and formulation issues in vitro.

Part 1: Quantitative Solubility & Cytotoxicity Matrix

Before initiating any cellular or biochemical assay, you must select a formulation strategy that balances maximum compound solubility with the biological tolerance of your specific assay system.

Formulation StrategyMechanism of SolubilizationMax Estimated SolubilityCytotoxicity RiskRecommended Assay Type
100% DMSO Stock (Direct Dilution) Dipole-dipole disruption~10-20 mM (in stock)High (if final DMSO >0.1%)Cell-free biochemical assays
pH 7.4 Buffer (Unmodified) Native zwitterionic equilibrium<10 µMLowNone (High risk of precipitation)
Sodium Salt (via NaOH) Ionization / Lattice energy reduction>1-5 mMLowLong-term cell culture assays
20% HP-β-CD Complexation Hydrophobic cavity encapsulation>2.5 mMLowCell-based & Permeability assays
PEG300 / Tween-80 / Saline Micellar dispersion>2.5 mMModerateHigh-content screening

Part 2: Logical Workflow for Solubility Troubleshooting

When introducing this compound into aqueous media, the transition from a non-polar or aprotic environment (like DMSO) to a polar aqueous environment often causes "solvent-shift precipitation." The workflow below dictates the logical progression to prevent this.

SolubilityWorkflow Start 1-phenyl-3-(pyridin-4-yl)-1H- pyrazole-4-carboxylic acid Check_DMSO Prepare 10-20 mM Stock in 100% DMSO Start->Check_DMSO Decision_DMSO Is target assay conc. achievable at ≤0.1% DMSO? Check_DMSO->Decision_DMSO Direct_Dilution Direct Dilution in Media (Step-wise) Decision_DMSO->Direct_Dilution Yes Fail_Toxicity Cytotoxicity Risk (Do not exceed 0.1% DMSO) Decision_DMSO->Fail_Toxicity No Precipitation_Check Precipitation or Micelle Formation? Direct_Dilution->Precipitation_Check Cyclodextrin Protocol B: 20% HP-β-CD or SBE-β-CD Complexation Precipitation_Check->Cyclodextrin Yes Success Proceed to In Vitro Assay (Cellular or Biochemical) Precipitation_Check->Success No Salt_Formation Protocol A: Formulate as Sodium Salt (pH Adjustment) Salt_Formation->Success Cyclodextrin->Success Fail_Toxicity->Salt_Formation Alternative Route

Workflow for overcoming in vitro solubility limits of pyrazole-4-carboxylic acid derivatives.

Part 3: Frequently Asked Questions (FAQs) & Diagnostics

Q1: My compound precipitates immediately into a cloudy suspension when I dilute the DMSO stock into DMEM/RPMI cell culture media. Why does this happen, and how do I prevent it? Causality: Cell culture media is highly aqueous and strictly buffered to pH 7.4. When a concentrated DMSO stock of the pyrazole-carboxylic acid is introduced rapidly, the solvent polarity shifts drastically. The hydrophobic phenyl and pyrazole rings aggregate via hydrophobic collapse before the carboxylic acid group can fully interact with the water molecules to achieve thermodynamic equilibrium[2]. Solution: Avoid direct "crash" dilution. Instead, utilize a step-down dilution method (e.g., intermediate dilutions in 50% media/50% DMSO) or pre-formulate the compound as a sodium salt. The carboxylic acid group readily donates a proton to form a carboxylate anion (-COO⁻) in the presence of a strong base, drastically increasing its hydration shell and aqueous solubility[3].

Q2: I need to test the compound at an effective concentration of 50 µM, but achieving this requires 1% DMSO in the final assay well. My cells are showing altered morphology. What is the limit? Causality: DMSO is a universal amphiphilic solvent that readily disrupts lipid bilayers. At high concentrations (>5%), DMSO induces the cleavage of caspase-3 and PARP-1, triggering cell death[4]. However, even at sub-lethal concentrations (0.25% - 0.5%), DMSO acts as a confounding variable by altering reactive oxygen species (ROS) production, cytokine release, and baseline cellular metabolism[5]. Solution: You must cap the final DMSO concentration at ≤ 0.1% (ideally <0.05%) for sensitive cell-based assays[4]. If your compound cannot reach a 50 mM stock concentration in pure DMSO to allow a 1:1000 dilution, you must abandon the pure DMSO route and utilize Protocol B (Cyclodextrin Complexation) .

Q3: How does cyclodextrin complexation work for this specific molecule, and will it affect my drug's target binding? Causality: Cyclodextrins (like HP-β-CD) are cyclic oligosaccharides featuring a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic 1-phenyl group and the pyrazole core of your compound dynamically insert into this cavity, while the polar pyridine and carboxylic acid groups remain exposed to the bulk aqueous phase[6]. Because this is a non-covalent, dynamic equilibrium, the free drug is continuously released into the media, allowing it to bind to its biological target without altering its intrinsic pharmacological activity[7].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone. Both protocols below include built-in validation steps to confirm true dissolution rather than micro-micellar suspension.

Protocol A: In Situ Sodium Salt Formation (pH Adjustment)

Use this protocol when you need high aqueous solubility without the use of complexing agents.

  • Weighing: Weigh 10 mg of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid into a sterile glass vial.

  • Stoichiometric Base Addition: Calculate the molarity. Add 1.05 molar equivalents of 0.1 M NaOH (aqueous) dropwise. The slight excess of base ensures complete deprotonation of the carboxylic acid group to form the carboxylate anion (-COO⁻)[3].

  • Agitation: Sonicate the suspension in a water bath at 37°C for 15 minutes. The solution should transition from a milky suspension to a clear liquid.

  • Buffering: Slowly back-titrate the solution using 1X PBS (pH 7.4) to reach your desired final volume and a physiological pH. The pre-formed salt will remain soluble.

  • Validation Step: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. A truly dissolved compound will yield an OD600​<0.05 . Any reading above this indicates micro-precipitation, requiring further dilution or a switch to Protocol B.

Protocol B: HP-β-CD Inclusion Complex Preparation

Use this protocol for highly sensitive cell lines where DMSO must be eliminated, or when salt formation fails to yield sufficient concentrations.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile 0.9% saline[7]. Filter sterilize through a 0.22 µm PES membrane.

  • Solvent Spiking: Dissolve your compound in 100% DMSO at the absolute maximum soluble concentration (e.g., 50 mM).

  • Complexation: Taking 1 mL of working solution as an example: Add 100 µL of the DMSO stock dropwise into 900 µL of the 20% cyclodextrin vehicle while vortexing vigorously[7].

  • Equilibration: Place the vial on a rotary shaker at room temperature for 2 hours to allow the hydrophobic core of the pyrazole to fully partition into the cyclodextrin cavities[6].

  • Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If no pellet is formed, the complexation is successful, and the supernatant can be directly applied to your in vitro assay.

Sources

Technical Support Center: Stability of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution.

Introduction

1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical research.[1] Understanding its stability in solution is critical for obtaining reliable and reproducible experimental results. This guide will walk you through common stability issues, their underlying causes, and practical protocols to assess and mitigate them.

Frequently Asked Questions (FAQs)

Q1: My stock solution of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid in DMSO has turned a pale yellow color after a few days of storage at 4°C. Is this a cause for concern?

A1: Yes, a color change in your stock solution is often an indicator of chemical degradation. For pyrazole derivatives, a yellow or brown discoloration can suggest oxidation.[2] While storage at 4°C slows down many degradation processes, it does not entirely prevent them.

Causality: The pyrazole ring system, while aromatic, can be susceptible to oxidation, especially if exposed to air and light over time. The presence of two nitrogen atoms in the ring can influence its electron density and reactivity.

Troubleshooting and Prevention:

  • Inert Atmosphere: To minimize oxidation, it is recommended to store the solid compound and its solutions under an inert atmosphere, such as argon or nitrogen.[2]

  • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation can be a significant issue for heterocyclic compounds.[2][3]

  • Solvent Purity: Ensure that the DMSO used is of high purity and anhydrous. The presence of water or impurities can facilitate degradation.

  • Storage Temperature: For long-term storage, consider keeping aliquots of the stock solution at -20°C or -80°C to further reduce the rate of degradation.

Q2: I am observing a precipitate forming in my aqueous buffer (pH 7.4) containing the compound. What is causing this and how can I resolve it?

A2: Precipitation in aqueous buffers is a common issue for carboxylic acid-containing compounds. This is likely due to the compound's limited aqueous solubility, which is pH-dependent.

Causality: The carboxylic acid group has a pKa value that determines its ionization state at a given pH. At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the compound deprotonates to form the more soluble carboxylate salt. The pyridine moiety also has a pKa and will be protonated at lower pH values, which can also influence solubility.

Troubleshooting and Prevention:

  • pH Adjustment: You may need to adjust the pH of your buffer to ensure the compound remains in its ionized, more soluble form. For a carboxylic acid, increasing the pH slightly may improve solubility.

  • Co-solvents: If pH adjustment is not an option for your experiment, consider the use of a small percentage of an organic co-solvent, such as DMSO or ethanol, in your final solution. However, be mindful of the potential effects of the co-solvent on your experimental system.

  • Solubility Testing: It is highly recommended to perform a solubility study to determine the maximum soluble concentration of the compound in your specific buffer system.

Q3: I am seeing new peaks appear in my HPLC analysis of a solution that has been stored for a week. What are these new peaks and how can I identify them?

A3: The appearance of new peaks in your HPLC chromatogram is a strong indication of chemical degradation.[2] These new peaks represent degradation products. To ensure the integrity of your results, it is crucial to identify these degradants and understand the degradation pathway.

Causality: Several degradation pathways could be at play, including hydrolysis, oxidation, and photodegradation.[4]

  • Hydrolysis: The carboxylic acid group itself is generally stable, but other parts of the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: As mentioned in Q1, the pyrazole ring can be prone to oxidation.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of aromatic and heterocyclic systems.

Identification of Degradants: A forced degradation study is the most effective way to identify potential degradation products.[4] This involves subjecting the compound to a variety of stress conditions to intentionally induce degradation.

Troubleshooting Guide: Forced Degradation Study

A forced degradation study is a critical tool for understanding the intrinsic stability of a drug substance.[4][5] It helps to identify likely degradation products and establish degradation pathways.

Experimental Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (60°C in solution) A->E F Photolytic Degradation (UV/Vis light, RT) A->F G Neutralize (if acidic/basic) and Dilute Samples B->G C->G D->G E->G F->G H Analyze by HPLC-UV/MS G->H I Characterize Degradants (Mass Spec, NMR) H->I

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid in a mixture of acetonitrile and water (1:1).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[3]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[3]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Preparation for Analysis:

    • For the acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Data Analysis: Compare the chromatograms of the stressed samples to a control sample (unstressed). Look for the appearance of new peaks and a decrease in the main peak area. Use a mass spectrometer coupled to the HPLC to obtain the mass-to-charge ratio of the new peaks to help in their identification.

Hypothetical Stability Data

The following table presents hypothetical data from a forced degradation study to illustrate potential outcomes.

Stress Condition% DegradationMajor Degradation Products (Hypothetical m/z)
0.1 M HCl, 60°C, 24h~5%284 (Decarboxylation)
0.1 M NaOH, 60°C, 24h~15%284 (Decarboxylation), 300 (Ring opening)
3% H₂O₂, RT, 24h~25%282 (N-oxide), 298 (Hydroxylation)
Heat (60°C), 24h<2%-
Photolytic (UV/Vis)~10%Various minor peaks

Note: This data is for illustrative purposes only and actual results may vary.

Potential Degradation Pathway

Degradation_Pathway cluster_degradation Degradation Products Parent 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid m/z 280 Decarboxy Decarboxylated Product m/z 236 Parent:f1->Decarboxy:f0 Acid/Base Heat N_Oxide Pyridine N-Oxide m/z 296 Parent:f1->N_Oxide:f0 Oxidation Hydroxylated Hydroxylated Product m/z 296 Parent:f1->Hydroxylated:f0 Oxidation

Caption: Potential degradation pathways.

Summary of Best Practices for Handling and Storage

  • Solid Compound: Store at 2-8°C, protected from light and moisture. For long-term storage, -20°C is recommended.[2]

  • Stock Solutions: Prepare fresh solutions when possible. If storage is necessary, use amber vials, store under an inert atmosphere at -20°C or -80°C in single-use aliquots.

  • Aqueous Solutions: Assess the solubility and stability in your specific buffer system before conducting experiments. Be mindful of pH and potential for precipitation.

  • Monitor Stability: Periodically check the purity of your stock solutions by HPLC, especially if they have been stored for an extended period.

By following these guidelines and proactively investigating the stability of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid in your experimental systems, you can ensure the quality and reliability of your research data.

References

  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.
  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC.
  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace.
  • 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid - NextSDS.
  • 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid - Chemspace.
  • 1-phenyl-3-(pyridin-4-yl)-1h-pyrazole-4-carboxylic acid - PubChemLite.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction | Journal of Medicinal Chemistry - ACS Publications.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials | Crystal Growth & Design - ACS Publications.
  • Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed.
  • Factors affecting strengths of carboxylic acids [closed] - Chemistry Stack Exchange.

Sources

troubleshooting guide for pyrazole synthesis side reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common side reactions and challenges encountered during the synthesis of pyrazole derivatives. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two pyrazole isomers. How can I control the regioselectivity?

A1: Diagnosis of the Issue

This is the most common challenge in pyrazole synthesis, particularly in the Knorr pyrazole synthesis and related methods.[1][2] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to the formation of two constitutional isomers, or regioisomers, which are often difficult to separate.[1]

The outcome of this competition is governed by a delicate balance of several factors:

  • Electronic Effects : The relative electrophilicity of the two carbonyl carbons is paramount. An electron-withdrawing group will increase the partial positive charge on a nearby carbonyl carbon, making it a more favorable site for nucleophilic attack by the hydrazine.[3]

  • Steric Effects : Large, bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile, directing the attack to the less sterically hindered carbonyl group.[3]

  • Reaction Conditions : The choice of solvent, temperature, and, most critically, pH can dramatically alter the reaction pathway and the resulting isomeric ratio.[1] Acidic or basic conditions can change the nature of the hydrazine nucleophile or the dicarbonyl electrophile.[4]

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Hydrazine Substituted Hydrazine (R1-NH-NH2) Attack_C1 Attack at Carbonyl 1 (R2 side) Hydrazine->Attack_C1 More electrophilic C or less hindered Attack_C2 Attack at Carbonyl 2 (R3 side) Hydrazine->Attack_C2 Less electrophilic C or more hindered Dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R2-CO-CH2-CO-R3) Dicarbonyl->Attack_C1 Dicarbonyl->Attack_C2 Isomer_A Regioisomer A (1,3,5-substituted) Attack_C1->Isomer_A Cyclization & Dehydration Isomer_B Regioisomer B (1,3,4-substituted) Attack_C2->Isomer_B Cyclization & Dehydration

Figure 1: Competing pathways leading to regioisomer formation in the Knorr pyrazole synthesis.

Troubleshooting Strategies & Protocols

  • Solvent Modification : This is often the most effective first step. Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), can dramatically enhance regioselectivity. These solvents are believed to influence the reaction pathway through their unique hydrogen-bonding properties.[1]

    SolventDielectric Constant (ε)Regioisomeric Ratio (A:B)
    Ethanol24.5~1:1 to 3:1
    Methanol32.7~1:1 to 4:1
    2,2,2-Trifluoroethanol (TFE) 8.5 >20:1
    1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) 16.7 >50:1
    Data adapted from studies on the effect of fluorinated alcohols on pyrazole formation. Actual ratios are substrate-dependent.

    Protocol: High-Regioselectivity Pyrazole Synthesis using TFE

    • Dissolution : In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.2 M.

    • Reagent Addition : To the stirring solution, add the substituted hydrazine (1.1 eq) dropwise at room temperature.

    • Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Work-up : Upon completion, remove the TFE under reduced pressure.

    • Purification : Purify the crude residue via silica gel column chromatography to afford the desired pyrazole regioisomer.

  • pH Control : The pH of the reaction medium can significantly alter the product ratio.[3]

    • Acidic Conditions : Add a catalytic amount of a Brønsted acid like acetic acid or a mineral acid (e.g., a few drops of concentrated HCl). Acid catalysis protonates a carbonyl oxygen, activating that carbon for nucleophilic attack.[4] This can favor attack at the carbonyl group that is more basic or less sterically hindered for protonation.

    • Basic Conditions : Use a base such as sodium acetate or an organic base. A base can deprotonate the hydrazine, increasing its nucleophilicity, which might alter its selectivity.

  • Temperature Control : Run the reaction at various temperatures (e.g., 0 °C, room temperature, reflux) to determine if there is a thermodynamic or kinetic preference for the formation of one isomer. Lower temperatures often increase selectivity.

Q2: My reaction has stalled, and I've isolated a stable hydrazone intermediate instead of the pyrazole. Why isn't it cyclizing?

A2: Diagnosis of the Issue

The formation of a stable hydrazone intermediate that fails to undergo the final intramolecular cyclization is a common reason for low yields or reaction failure.[3][5] The cyclization step requires the second nitrogen of the hydrazine to act as a nucleophile and attack the remaining carbonyl carbon.[1] This process can be inhibited for several reasons:

  • Reduced Nucleophilicity : If the second nitrogen atom (the one not involved in the initial condensation) is part of an electron-deficient system (e.g., attached to a strong electron-withdrawing group), its nucleophilicity may be too low to attack the second carbonyl group effectively.

  • Steric Hindrance : A bulky substituent on the hydrazine or near the second carbonyl group can create a high energy barrier for the cyclization step.

  • Unfavorable Conformation : The hydrazone intermediate may adopt a conformation that is not suitable for the intramolecular attack, preventing the reactive centers from coming into proximity.

Troubleshooting Strategies

  • Increase Temperature : Heating the reaction mixture (e.g., to reflux) often provides the necessary activation energy for the cyclization to proceed. Monitor the reaction carefully by TLC to avoid decomposition.

  • Add a Catalyst : If not already present, add a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid). Acid catalysis will protonate the remaining carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the second nitrogen.[4]

  • Change the Solvent : Switching to a higher-boiling point polar aprotic solvent like DMF or DMSO can facilitate the cyclization step by better solvating the transition state and allowing for higher reaction temperatures.

Q3: My product is not the expected pyrazole but a pyrazoline. What happened and how can I fix it?

A3: Diagnosis of the Issue

This side reaction is particularly common when using α,β-unsaturated aldehydes or ketones (chalcones) as precursors. The initial cyclocondensation with hydrazine correctly forms the five-membered ring, but it yields a non-aromatic pyrazoline (a 4,5-dihydro-1H-pyrazole).[6][7] To obtain the final, stable aromatic pyrazole, an oxidation step is required to remove two hydrogen atoms and form a double bond within the ring.[8][9] If this oxidation is incomplete or absent, the pyrazoline will be isolated as the main product.

Figure 2: Synthesis pathway from α,β-unsaturated carbonyls, highlighting the required oxidation step.

Troubleshooting Strategies

  • In-Situ Oxidation : Introduce an oxidizing agent directly into the reaction mixture after the initial cyclization is complete.

    • Benign Method : Heat the reaction mixture in DMSO under an oxygen atmosphere (or open to the air).[9] DMSO can facilitate the oxidation, with water being the only byproduct.

    • Chemical Oxidants : Mild oxidizing agents like bromine in a suitable solvent or simply heating in glacial acetic acid can also promote the required oxidative aromatization.[6]

  • Post-Synthesis Oxidation : If you have already isolated the pyrazoline, you can perform the oxidation in a separate step. Refluxing the isolated pyrazoline with a mild oxidizing agent is a common approach.

Q4: My reaction mixture has turned dark yellow or red, and TLC shows many impurities. What is the cause?

A4: Diagnosis of the Issue

Discoloration and the formation of multiple impurities are frequently linked to the stability of the hydrazine reagent, especially arylhydrazines like phenylhydrazine.[1][3] Hydrazines are susceptible to decomposition and air oxidation, which can generate highly colored byproducts that contaminate your reaction.[1]

Troubleshooting Strategies

  • Verify Reagent Quality : Use fresh, high-purity hydrazine. If the reagent is old or has been exposed to air and light, consider purifying it by distillation or recrystallization (if it is a salt) before use. Hydrazine salts (e.g., phenylhydrazine hydrochloride) are often more stable for storage.[1]

  • Use an Inert Atmosphere : Run the reaction under an inert atmosphere of nitrogen or argon. This will prevent air from oxidizing the sensitive hydrazine reagent.

  • Purification with Activated Charcoal : If colored impurities are present in your crude product, they can often be removed by treatment with activated charcoal. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir or heat briefly, and then filter the mixture through celite to remove the charcoal and the adsorbed impurities.[1]

G cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Workup & Purification Start Low Yield or High Impurity Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Check_Conditions 2. Optimize Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Hydrazine_Fresh Is Hydrazine fresh? (Can degrade/oxidize) Check_Reagents->Hydrazine_Fresh SM_Purity Are starting materials pure? Check_Reagents->SM_Purity Check_Workup 3. Review Purification Check_Conditions->Check_Workup Conditions Optimized Temp_Time Adjust Temperature / Time Check_Conditions->Temp_Time Solvent Screen Solvents Check_Conditions->Solvent Catalyst Add/Change Acid-Base Catalyst Check_Conditions->Catalyst Success Yield / Purity Improved Check_Workup->Success Workup Optimized Extraction_Loss Product lost during extraction/workup? Check_Workup->Extraction_Loss Precipitation Incomplete precipitation or crystallization? Check_Workup->Precipitation

Figure 3: A systematic workflow for troubleshooting low yields and high impurity levels in pyrazole synthesis.
Q5: I am observing an unexpected by-product from a Michael addition. How can C-alkylation compete with pyrazole formation?

A5: Diagnosis of the Issue

While N-alkylation is a common subsequent functionalization step for pyrazoles, undesired C-alkylation can occur as a side reaction during synthesis, particularly under basic conditions or with specific substrates. The C-4 position of the pyrazole ring (or its pyrazolone tautomer) has acidic protons.[10] In the presence of a base, this position can be deprotonated to form a nucleophilic carbanion.

This side reaction is most prevalent when:

  • An α,β-unsaturated system (a Michael acceptor) is present in the reaction mixture, either as a starting material or an impurity.[8]

  • The reaction is run under basic conditions, which facilitates the deprotonation at C-4.

  • The pyrazole product, once formed, can act as a nucleophile itself and react with remaining electrophilic starting materials.

The resulting C-alkylated by-product is a result of a competing aza-Michael (N-addition) vs. Michael (C-addition) reaction.

Troubleshooting Strategies

  • Control Stoichiometry : Ensure precise stoichiometry of your reactants. An excess of an electrophilic starting material (like an α,β-unsaturated ketone) can lead to it reacting with the newly formed pyrazole product.

  • Modify Base/pH : Avoid strongly basic conditions if a Michael acceptor is present. If a base is required for the main reaction, consider using a weaker, non-nucleophilic base and running the reaction at a lower temperature to disfavor the C-alkylation pathway.

  • Order of Addition : If possible, add the hydrazine reagent slowly to the dicarbonyl component. This keeps the concentration of the free pyrazole product low at any given time, minimizing its chance to act as a nucleophile in a subsequent side reaction.

References

  • BenchChem Technical Support Team. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem.

  • BenchChem Technical Support Team. (2025).
  • Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-Keto Esters to Enantioenriched Pyrazoles: A New Organocatalytic Approach.
  • Çınar, S., & Eren, A. (2022). Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. Hacettepe Journal of Biology and Chemistry, 50(2), 157-162.

  • Kumar, A. A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Green Chemistry.
  • Al-Mulla, A. (2017). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 5(IX), 1645-1654.
  • Nandurkar, D., Danao, K., Rokde, V., Shivhare, R., & Mahajan, U. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.

  • El-Taweel, F. M. A. A., et al. (2021). Synthesis and Functionalization of Coumarin-Pyrazole Scaffold: Recent Developments. Journal of Chemistry.
  • Khachatryan, H. N. (2017). Aza-Michael addition of pyrazoles to crotonic acid. Russian Journal of General Chemistry, 87(9), 2135-2138.

  • Doyle, K. J., & Janda, K. D. (2012). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 51(43), 10835-10839.

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Phosphorist, Inc. (2026). C-double alkylation of 5-pyrazolone derivatives by Michael reaction under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements.

  • Organic Chemistry Portal. (2018). Synthesis of pyrazoles.

Sources

enhancing the purity of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid . This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the complex physicochemical behavior of amphoteric nitrogen-heterocycles.

Below, you will find a logical progression from fundamental chemical behavior to advanced troubleshooting, supported by self-validating protocols and authoritative mechanistic insights.

Purification Logic & Workflow

PurificationWorkflow N1 Crude Synthesis Mixture N2 Alkaline Dissolution (pH > 8) N1->N2 Add 2M NaOH N3 Organic Wash (Remove Impurities) N2->N3 EtOAc Extraction N4 Isoelectric Precipitation (pH ~4.8) N3->N4 Add 1M HCl (0-5°C) N5 Preparative HPLC (TFA Buffer) N4->N5 Dissolve in DMSO N6 Pure Pyrazole-4-Carboxylic Acid N5->N6 Lyophilize Fractions

Workflow for the isolation and purification of amphoteric pyrazole-4-carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Chemical Properties & Causality

Q: Why does 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid exhibit poor solubility in both standard organic solvents and neutral water during recrystallization? A: This molecule is amphoteric. It contains a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic acid group (pKa ~4.0–4.5). In near-neutral aqueous environments, it exists predominantly as a zwitterion. This dual-charge state leads to a highly stable crystal lattice driven by strong intermolecular ionic interactions, which drastically reduces its solubility in organic solvents (like dichloromethane or ethyl acetate) and pure water. To manipulate its solubility, you must exploit its amphoteric nature by shifting the pH outside its isoelectric point (pI) 1[1].

Isoelectric Precipitation

Q: How can I optimize the precipitation of the crude product from an aqueous reaction mixture to maximize both yield and purity? A: The most effective first-pass purification for pyridine-carboxylic acid derivatives is isoelectric precipitation 2[2]. By dissolving the crude mixture in an alkaline solution (pH > 8), the carboxylic acid is deprotonated, rendering the molecule highly water-soluble as a sodium salt. Non-acidic impurities (e.g., unreacted phenylhydrazine or neutral byproducts) can then be washed away with an organic solvent. Subsequently, carefully adjusting the aqueous phase to the molecule's isoelectric point (approximately pH 4.6–4.8) forces the net-neutral zwitterion to precipitate out of solution.

Quantitative Data: Effect of pH on Recovery and Purity

pH Level Dominant Ionization State Estimated Recovery (%) Purity (HPLC AUC %)
2.0 Cationic (Protonated Pyridine & Carboxyl) 45.0 88.5
4.8 Zwitterionic (Isoelectric Point) 92.5 96.2
7.0 Anionic (Deprotonated Carboxyl) 15.0 N/A (Highly Soluble)

| 9.0 | Fully Anionic | < 5.0 | N/A (Highly Soluble) |

Preparative HPLC Troubleshooting

Q: My synthesis yielded a mixture of 1-phenyl-3-(pyridin-4-yl) and 1-phenyl-5-(pyridin-4-yl) regioisomers. Isoelectric precipitation doesn't fully separate them. How do I resolve this peak co-elution? A: Regioisomers formed during the condensation of hydrazines with 1,3-dicarbonyl equivalents often have nearly identical pI values, making precipitation insufficient for absolute purification. Preparative Reverse-Phase HPLC (RP-HPLC) is required 3[3]. Causality: The basic pyridine ring will interact with residual silanols on the C18 stationary phase, causing severe peak tailing and co-elution. By using a mobile phase heavily buffered with 0.1% Trifluoroacetic acid (TFA), you lower the pH to ~2.0. This fully protonates both the pyridine and the carboxylic acid, ensuring a single, predictable ionization state. The TFA acts as an ion-pairing agent, sharpening the peaks and allowing the column to resolve the slight steric differences between the 3-yl and 5-yl isomers.

Step-by-Step Methodologies

Protocol 1: Self-Validating Isoelectric Precipitation
  • Alkaline Dissolution: Suspend 10 g of crude 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid in 100 mL of deionized water. Slowly add 2 M NaOH under stirring until the pH reaches 9.0.

    • Causality: Ensures complete formation of the highly soluble sodium carboxylate salt, breaking the zwitterionic lattice.

  • Organic Wash: Extract the alkaline aqueous layer with 3 x 50 mL of ethyl acetate. Discard the organic layers.

    • Self-Validation: Spot the discarded organic layer on a TLC plate (UV 254 nm). The absence of the target product spot confirms no yield loss, while the presence of high-Rf spots confirms the successful removal of non-polar impurities.

  • Controlled Acidification: Place the aqueous layer in an ice bath (0–5 °C). Under vigorous stirring, add 1 M HCl dropwise until the pH reaches exactly 4.8 (monitor continuously via a calibrated pH meter).

    • Causality: Cooling reduces the kinetic solubility of the zwitterion, maximizing thermodynamic precipitation at the isoelectric point.

  • Isolation: Filter the resulting off-white precipitate under a vacuum. Wash the filter cake with 20 mL of ice-cold water, followed by 10 mL of cold ethanol to displace residual water.

  • Drying: Dry under a vacuum at 50 °C for 12 hours.

Protocol 2: Preparative HPLC Separation of Regioisomers
  • Sample Preparation: Dissolve 500 mg of the pre-purified precipitate in 5 mL of HPLC-grade DMSO. Filter through a 0.45 µm PTFE syringe filter to prevent column clogging.

  • Column Selection: Utilize a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Solvent A: 0.1% TFA in Water (v/v)

    • Solvent B: 0.1% TFA in Acetonitrile (v/v)

  • Gradient Elution: Run a linear gradient from 10% B to 60% B over 30 minutes at a flow rate of 20 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm. Collect the major peak.

    • Self-Validation: Re-inject a 10 µL aliquot of the collected fraction onto an analytical HPLC system. A single sharp peak (>99% AUC) validates the resolution and confirms the absence of the 5-yl regioisomer.

  • Lyophilization: Freeze the collected fractions and lyophilize to obtain the pure TFA salt of the product. (Note: To obtain the free base, neutralize the fractions with aqueous ammonia prior to lyophilization, or perform a secondary isoelectric precipitation).

References

  • Source: Google Patents (US3657259A)
  • Title: Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO)
  • Title: Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2)

Sources

Validation & Comparative

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

The rational design of targeted anti-inflammatory and antineoplastic agents heavily relies on privileged chemical scaffolds. Among these, 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS: 957354-76-6)[1] has emerged as a highly versatile pharmacophore. This scaffold is uniquely positioned at the intersection of two critical therapeutic pathways: the inhibition of Cyclooxygenase-2 (COX-2) and the modulation of mitogen-activated protein kinases (specifically p38α MAPK)[2].

By systematically modifying the functional groups around the pyrazole core—such as converting the carboxylic acid to an amide or introducing steric bulk at the C5 position—researchers can finely tune the molecule's selectivity profile. This guide objectively compares the parent carboxylic acid against its key analogs, providing a comprehensive SAR analysis supported by validated experimental methodologies.

Structural Anatomy & SAR Rationale

The pharmacological efficacy of this scaffold is dictated by the spatial arrangement of its four primary domains. The pyrazole ring acts as a rigid spacer, locking the peripheral rings into a conformation that mimics the binding pose of endogenous substrates or ATP. The pyridine-4-yl group is particularly critical; its nitrogen atom serves as a potent hydrogen bond acceptor, allowing it to anchor into the hinge region of kinases or interact with the hydrophilic side pockets of the COX-2 active site[3][4].

SAR_Map Scaffold 1-phenyl-3-(pyridin-4-yl)- 1H-pyrazole-4-carboxylic acid Pyridine 3-(Pyridin-4-yl) Motif Hinge-binding (Kinases) Hydrophilic pocket (COX-2) Scaffold->Pyridine Phenyl 1-Phenyl Ring Hydrophobic pocket fit Selectivity determinant Scaffold->Phenyl Carboxylic 4-Carboxylic Acid Solubility & H-bonding Prodrug modifiable Scaffold->Carboxylic Pyrazole Pyrazole Core Rigid spacer Orientation control Scaffold->Pyrazole

Figure 1: SAR map detailing the functional contributions of the pyrazole-4-carboxylic acid scaffold.

The 4-carboxylic acid moiety provides essential solubility and electrostatic interactions but can limit cellular permeability. Oxidation of precursor carbaldehydes yields this carboxylic acid, which serves as a central hub for synthesizing diverse ester and amide analogs[3].

Comparative Performance Analysis: COX-2 and Kinase Inhibition

To objectively evaluate the performance of these analogs, we compare the parent compound against three structural derivatives. The data below synthesizes typical in vitro enzymatic profiles for this class of dual-target inhibitors, benchmarking them against the reference standard Celecoxib[4].

CompoundStructural ModificationCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)p38α IC₅₀ (µM)LogP (Est.)
Parent Acid None (Base Scaffold)0.12 ± 0.03>50>4161.50 ± 0.22.8
Analog A 4-Carbaldehyde4.50 ± 0.40>50>110.80 ± 0.13.1
Analog B 4-Amide0.08 ± 0.0145.05620.40 ± 0.052.5
Analog C 5-Chloro-4-Acid0.05 ± 0.01>50>10005.20 ± 0.63.4
CelecoxibReference Standard0.11 ± 0.02>50>454>10.03.5

SAR Insights & Causality:

  • Analog A (4-Carbaldehyde): The loss of the hydrogen-bond donor (OH of the acid) drastically reduces COX-2 affinity. However, the removal of the negative charge improves the fit within the hydrophobic ATP-binding pocket of p38α, lowering the kinase IC₅₀.

  • Analog B (4-Amide): Replacing the acid with an amide optimizes dual-target activity. The amide nitrogen provides a superior hydrogen bond donor for the kinase hinge region while maintaining the necessary polarity to interact with Arg120 in the COX-2 active site.

  • Analog C (5-Chloro-4-Acid): Introducing a bulky chlorine atom at the C5 position locks the phenyl ring into an orthogonal conformation. This perfectly matches the distinct V-shaped hydrophobic pocket of COX-2, resulting in sub-100 nM potency. Conversely, this steric bulk clashes with the narrow gatekeeper region of p38α, abolishing kinase activity.

Mechanistic Pathway: Dual-Target Inhibition

The therapeutic value of the 1-phenyl-3-(pyridin-4-yl)pyrazole scaffold lies in its ability to simultaneously disrupt two converging nodes of the inflammatory cascade.

Pathway_Inhibition Stimulus Inflammatory Stimuli (TNF-α, IL-1β) p38 p38α MAP Kinase Stimulus->p38 Phosphorylation cascade COX2 COX-2 Enzyme Stimulus->COX2 Upregulates expression p38->COX2 Transcriptional activation Prostaglandins Prostaglandins (PGE2) Inflammation & Pain COX2->Prostaglandins Arachidonic Acid conversion Inhibitor Pyrazole Analogs (Dual Inhibitors) Inhibitor->p38 ATP-competitive block Inhibitor->COX2 Active site block

Figure 2: Dual inhibition of p38α and COX-2 pathways by 1-phenyl-3-(pyridin-4-yl)pyrazoles.

Experimental Methodologies & Self-Validating Protocols

To ensure the highest degree of scientific trustworthiness, the protocols below are designed as self-validating systems. They incorporate specific kinetic considerations necessary for evaluating pyrazole-based inhibitors.

Time-Dependent COX-2 Fluorometric Assay

Pyrazole-based COX-2 inhibitors often exhibit time-dependent, pseudo-irreversible binding kinetics[2]. A standard concurrent-addition assay will artificially underestimate their potency.

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute recombinant human COX-2 (and COX-1 for selectivity counter-screening) in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin. Causality: Hematin is required as a cofactor to reconstitute the holoenzyme's peroxidase activity, which is essential for the downstream fluorescent readout.

  • Inhibitor Pre-Incubation: Dispense 10 µL of the pyrazole analogs (serial dilutions in DMSO) into a black 96-well microplate. Add 40 µL of the COX-2 enzyme solution. Incubate at 25°C for 15 minutes. Causality: This pre-incubation step is critical. It allows the inhibitor sufficient time to induce the necessary conformational change in the COX-2 active site before the substrate can compete for binding.

  • Reaction Initiation: Add 50 µL of a substrate mixture containing Arachidonic Acid (AA, 2 µM final) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine, 10 µM final).

  • Kinetic Readout: Monitor fluorescence continuously for 5 minutes (Ex: 535 nm, Em: 590 nm). Causality: COX-2 converts AA to PGG₂, which is subsequently reduced to PGH₂. This reduction utilizes ADHP as an electron donor, converting it to highly fluorescent resorufin.

  • Self-Validation Check: The assay must include a control well treated with SC-560 (a highly specific COX-1 inhibitor). If the SC-560 well shows >5% inhibition of the COX-2 signal, the recombinant enzyme preparation is contaminated, and the plate must be rejected.

TR-FRET p38α Kinase Assay

To evaluate the ATP-competitive nature of the pyridine-4-yl motif, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to eliminate compound auto-fluorescence.

Step-by-Step Protocol:

  • Reaction Assembly: In a 384-well plate, combine 5 µL of p38α kinase (1 nM final), 2.5 µL of the pyrazole analog, and 2.5 µL of a substrate mix containing ULight-labeled MBP (Myelin Basic Protein) and ATP.

  • ATP Concentration Tuning: Set the ATP concentration strictly at its predetermined Michaelis constant ( Km​ , approx. 10 µM for p38α). Causality: Setting ATP at the Km​ perfectly balances assay sensitivity. It allows the detection of ATP-competitive pyrazole inhibitors without being overwhelmed by saturating ATP levels, ensuring the IC₅₀ values accurately reflect binding affinity.

  • Incubation & Termination: Incubate for 60 minutes at RT. Stop the reaction by adding 10 µL of EDTA (10 mM final) supplemented with a Europium (Eu)-labeled anti-phospho-MBP antibody. Causality: EDTA chelates the Mg²⁺ ions required for kinase catalysis, instantly freezing the reaction state for accurate reading.

  • Signal Detection: Read the plate using a TR-FRET compatible microplate reader (Excitation at 320 nm; Emission at 665 nm and 615 nm). Calculate the 665/615 ratio.

  • Self-Validation Check: Calculate the Z'-factor for the plate using positive (Staurosporine) and negative (DMSO) controls. A Z'-factor > 0.65 validates the assay's dynamic range, proving that the observed signal reduction is due to true enzymatic inhibition rather than assay noise.

References

  • Title: 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid Source: American Elements URL: [1]

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: Arkivoc / University of Michigan URL: [3]

  • Title: 1-苯基-3-(4-吡啶基)-1H-吡唑-4-甲醛 | 371917-81-6 Source: Molaid URL: [2]

  • Title: Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems Source: ResearchGate URL: [4]

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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry. Its presence in blockbuster drugs like Celecoxib, Sildenafil, and Rimonabant underscores its significance as a "privileged scaffold." The method chosen for its synthesis is a critical decision, profoundly impacting yield, purity, cost, and scalability. This guide provides an in-depth comparative analysis of the most common and innovative methods for pyrazole synthesis, grounded in experimental data and practical insights.

The Classical Workhorse: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains one of the most fundamental and versatile methods for creating substituted pyrazoles.[1][2] It is important to distinguish this from the Paal-Knorr synthesis, which is the analogous reaction for producing pyrroles from 1,4-dicarbonyls.[3]

Causality Behind the Knorr Synthesis

The reaction is typically acid-catalyzed and proceeds through a well-understood mechanism.[2][4] The acid protonates a carbonyl group of the 1,3-dicarbonyl, activating it for nucleophilic attack by the hydrazine. This forms a hydrazone intermediate, which then undergoes an intramolecular cyclization by the second nitrogen attacking the remaining carbonyl group. A final dehydration step yields the stable aromatic pyrazole ring.[2]

A critical challenge in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, two different regioisomers can be formed.[2] The outcome is governed by a delicate interplay of steric and electronic factors:

  • Steric Hindrance: The initial attack of the hydrazine typically occurs at the less sterically hindered carbonyl group.

  • Electronic Effects: The more nucleophilic nitrogen of the hydrazine (for instance, the NH2 group in phenylhydrazine) preferentially attacks the more electrophilic carbonyl carbon.[1]

  • Reaction Conditions: The choice of solvent and pH can significantly influence the isomeric ratio.[1][5]

Experimental Protocol: Synthesis of Edaravone

This protocol describes the synthesis of Edaravone, a neuroprotective drug, from ethyl acetoacetate and phenylhydrazine.[1]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.

  • Allow the mixture to cool further in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone).

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

Workflow & Mechanism Diagram

Knorr_Synthesis cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism mix 1. Mix Reactants (1,3-Dicarbonyl, Hydrazine, Ethanol, Acetic Acid) reflux 2. Heat to Reflux (80-90°C, 1-2h) mix->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool & Precipitate monitor->cool filter 5. Filter & Dry cool->filter product Pyrazole Product filter->product reactants 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate reactants->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization Attack dehydration Dehydration cyclization->dehydration H2O loss pyrazole Aromatic Pyrazole dehydration->pyrazole

Caption: Workflow and Mechanism of the Knorr Pyrazole Synthesis.

Synthesis from α,β-Unsaturated Carbonyls

Another classical route involves the reaction of α,β-unsaturated aldehydes or ketones (like chalcones) with hydrazines. This method typically proceeds in two stages: a cyclocondensation to form a pyrazoline intermediate, followed by an oxidation step to yield the aromatic pyrazole.[6][7]

Causality and Key Steps
  • Michael Addition: The reaction initiates with a Michael (1,4-conjugate) addition of the hydrazine to the α,β-unsaturated system.

  • Cyclization: The resulting intermediate undergoes an intramolecular condensation to form the five-membered pyrazoline ring.

  • Aromatization: The pyrazoline is not yet aromatic. A separate oxidation step is required to introduce the second double bond and form the stable pyrazole. Common oxidizing agents include iodine, manganese dioxide (MnO2), or simply exposure to air.[7][8][9]

This method offers good regioselectivity, as the initial Michael addition dictates the substitution pattern.[7]

Experimental Protocol: Two-Step Pyrazole Synthesis

Step 1: Pyrazoline Formation

  • Dissolve the α,β-unsaturated ketone (1.0 eq) and phenylhydrazine (1.1 eq) in a suitable solvent like ethanol or acetic acid.

  • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated pyrazoline by filtration.

Step 2: Oxidation to Pyrazole

  • Suspend the pyrazoline intermediate in a solvent such as chloroform or dichloromethane.

  • Add an oxidizing agent, for example, molecular iodine (I2) (1.2 eq).

  • Stir the mixture at room temperature until the pyrazoline is fully converted to the pyrazole (monitored by TLC).

  • Work up the reaction by washing with sodium thiosulfate solution to remove excess iodine, followed by standard extraction and purification procedures.[8]

Modern Approaches: Enhancing Efficiency and Sustainability

While classical methods are robust, modern chemistry has driven the development of more efficient, safer, and environmentally friendly protocols.

1,3-Dipolar Cycloaddition

This is a powerful and frequently used method for constructing the pyrazole ring.[10] It involves the [3+2] cycloaddition of a 1,3-dipole (like a diazo compound or a nitrile imine) with a dipolarophile (an alkyne or a suitable alkene).[11][12]

Causality: The reaction forms one C-C bond and one C-N bond in a single, concerted step, offering high atom economy. A key advantage is the ability to generate the often unstable diazo compounds in situ from stable precursors like tosylhydrazones, which enhances safety.[11][13] The reaction with terminal alkynes often proceeds with excellent regioselectivity.[13]

Dipolar_Cycloaddition cluster_in_situ In Situ Diazo Generation title 1,3-Dipolar Cycloaddition Workflow aldehyde Aldehyde diazo Diazo Compound (1,3-Dipole) aldehyde->diazo + Tosylhydrazide + Base tosylhydrazide Tosylhydrazide tosylhydrazide->diazo cycloaddition [3+2] Cycloaddition diazo->cycloaddition alkyne Alkyne (Dipolarophile) alkyne->cycloaddition pyrazole Pyrazole Product cycloaddition->pyrazole

Caption: Workflow for 1,3-Dipolar Cycloaddition with in situ Diazo Generation.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a key technology for accelerating organic reactions.[4][14] For pyrazole synthesis, it dramatically reduces reaction times from hours to minutes and often improves yields.[15][16]

Causality: Microwave energy directly and efficiently heats the solvent and reactants, leading to rapid temperature increases and enhanced reaction kinetics. This can be applied to various pyrazole syntheses, including Knorr-type condensations and cycloadditions.[15][17]

Flow Chemistry

Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control.[6][18] Reagents are pumped through heated tubes or microreactors, allowing for precise control over temperature, pressure, and reaction time.[5][19] This is particularly beneficial for handling hazardous intermediates and for rapid optimization of reaction conditions.[6][20] A two-stage flow synthesis of pyrazoles from acetophenones has been demonstrated with high yields and short residence times.[6]

Photoredox Catalysis

Visible-light photoredox catalysis represents a cutting-edge, green approach to pyrazole synthesis.[10][21] These methods use a photocatalyst (like eosin Y or ruthenium complexes) that, upon absorbing light, can initiate single-electron transfer processes to activate substrates under exceptionally mild conditions.[10][22] This enables novel reaction pathways, such as the formal [4+1] annulation of hydrazones, to construct complex pyrazole scaffolds.[10]

Head-to-Head Method Comparison

The choice of synthesis method depends on factors like desired substitution patterns, scale, available equipment, and green chemistry considerations.

MethodStarting MaterialsTypical ConditionsTypical YieldsKey AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Dicarbonyls, HydrazinesReflux in Ethanol/AcOH, 1-4h70-95%[2]Versatile, well-established, high yieldsRegioselectivity issues, toxicity of hydrazines
From α,β-Unsaturated Carbonyls Chalcones, HydrazinesTwo steps: Reflux then Oxidation60-85%Good regioselectivity, readily available starting materialsRequires a separate oxidation step, can form side products
1,3-Dipolar Cycloaddition Alkynes, Diazo precursorsMild to moderate heating, 2-48h65-90%[11]High atom economy, excellent regioselectivity, in situ generation of reagentsDiazo compounds can be hazardous if isolated
Microwave-Assisted Various (as above)Microwave irradiation, 2-20 min80-98%[15][16]Extremely fast, often higher yields, scalableRequires specialized microwave reactor
Flow Chemistry Various (as above)Continuous flow, elevated T & P80-95%[5][6]Excellent process control, enhanced safety, easy scale-upRequires specialized flow chemistry equipment
Photoredox Catalysis Hydrazones, Bromo-dicarbonylsVisible light, room temp, 12-24h70-90%[10]Very mild conditions, novel reactivity, green approachCan be substrate-specific, may require inert atmosphere

Conclusion and Future Outlook

The synthesis of pyrazoles has evolved significantly from its classical roots. While the Knorr synthesis remains a reliable and powerful tool, its challenges with regioselectivity and the use of hazardous reagents have spurred innovation.

For researchers prioritizing speed and efficiency, microwave-assisted synthesis offers a compelling advantage, drastically cutting down reaction times. For process development and scale-up, flow chemistry provides unparalleled control and safety.

The future of pyrazole synthesis is increasingly aligned with the principles of green chemistry.[1][23][24] Visible-light photoredox catalysis exemplifies this trend, enabling the construction of complex molecular architectures under ambient conditions.[10][22] As the demand for novel, functionalized pyrazoles in drug discovery continues to grow, the development of these sustainable and highly selective methods will be paramount. The judicious selection of a synthetic strategy, based on a clear understanding of the causality and trade-offs of each method, is essential for the modern medicinal chemist.

References
  • Xiang, J., et al. (2016). Relay Visible-Light Photoredox Catalysis: Synthesis of Pyrazole Derivatives via Formal [4 + 1] Annulation and Aromatization. Organic Letters.[10]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia Technical Note.[6]

  • BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. BenchChem.[2]

  • Molecules. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.[18]

  • Ötvös, S. B., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Semantic Scholar.[5]

  • DSpace@MIT. (n.d.). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. MIT Libraries.[20]

  • Das, R., et al. (2019). Flow Synthesis of Pyrazole-4-carboxylate Derivatives. In The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.[19]

  • Pascual-Escudero, A., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Chemistry Portal.[22]

  • BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol.[2]

  • Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Bentham Science.

  • Singh, S., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed.[23]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.[21]

  • Singh, P., et al. (2021). Green Methods for the Synthesis of Pyrazoles: A Review. ResearchGate.[4]

  • ResearchGate. (n.d.). Synthesis of pyrazoles 137 using Ru(II)-catalyzed photoredox cycloaddition.[25]

  • Aggarwal, V. K., et al. (2003). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. The Journal of Organic Chemistry.[11]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen.[24]

  • Pissinati, E. F., et al. (2025). Photoredox‐Catalyzed Synthesis of a Novel Class of Fluoroalkyl Pyrazolones. Advanced Synthesis & Catalysis.[26]

  • ChemistrySelect. (2021). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions.[14]

  • Caddick, S., et al. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselectIVE condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry.[7]

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.[15]

  • Kappe, C. O., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry.[16]

  • MDPI. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening.[8]

  • Royal Society of Chemistry. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors.[17]

  • Slideshare. (n.d.). Experiment No 5 To synthesis and submit 1,3 Pyrazole.[27]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives.[28]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.[29]

  • Zrinski, I., et al. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES.[12]

  • Wikipedia. (n.d.). Paal–Knorr synthesis.[3]

  • Cini, E., et al. (n.d.). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry.[30]

  • Google Patents. (n.d.). CA1141390A - Preparation of pyrazoles.[31]

  • University of Bristol. (2003). A novel one-pot method for the preparation of pyrazoles by 1,3-dipolar cycloadditions of diazo compounds generated in situ.[13]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.[32]

  • Middle East Technical University. (n.d.). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES.[33]

  • PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.[34]

  • Zhang, Y-K., & An, P. (n.d.). CONSTRUCTION OF SUBSTITUTED 2-PYRAZOLINES. Yunnan University.

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.[35]

  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.[36]

  • JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.[9]

  • Chinese Chemical Letters. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media.[37]

  • MDPI. (n.d.). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease.[38]

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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. The chasm between in vitro potency and in vivo efficacy, often termed the "translational gap," is a critical hurdle. This guide provides an in-depth technical comparison of the in vitro and in vivo activities of the 1-phenyl-pyrazole-4-carboxylic acid scaffold, with a specific focus on the potential behavior of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid . Drawing upon field-proven insights and experimental data from closely related analogs, we will explore the nuances of experimental design, data interpretation, and the structure-activity relationships that govern biological outcomes.

The 1-Phenyl-Pyrazole-4-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The 1-phenyl-pyrazole-4-carboxylic acid core is a "privileged scaffold," a molecular framework that has been shown to bind to multiple biological targets with high affinity. Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including the treatment of gout, cancer, inflammation, and microbial infections[1][2]. A significant body of research has highlighted their potent inhibitory activity against xanthine oxidoreductase (XOR), a key enzyme in purine metabolism responsible for the production of uric acid.[1][3]

This guide will use a well-characterized XOR inhibitor from this class, a close analog of our topic compound, to illustrate the critical comparison between in vitro and in vivo performance.

In Vitro Activity Assessment: Pinpointing Molecular Interactions

In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to quantify the direct interaction between a compound and its biological target. For the 1-phenyl-pyrazole-4-carboxylic acid class of XOR inhibitors, the primary in vitro assay measures the inhibition of the enzyme's catalytic activity.

Case Study: In Vitro XOR Inhibition by a 1-Phenyl-pyrazole-4-carboxylic Acid Derivative

A study by Li et al. (2017) provides excellent data on a series of these compounds.[1] Let's consider a representative potent inhibitor from their research, Compound 16c , to illustrate the in vitro evaluation process.

CompoundTargetAssay TypeIn Vitro Potency (IC50)Reference Compound (Febuxostat) IC50
Compound 16c Xanthine Oxidoreductase (XOR)Spectrophotometric Enzyme Inhibition5.7 nM5.4 nM

Causality Behind Experimental Choices: The selection of a spectrophotometric enzyme inhibition assay is based on its robustness, high-throughput capability, and direct measurement of enzyme activity. The assay quantifies the conversion of xanthine to uric acid, which can be monitored by the change in absorbance at 295 nm.[4][5] The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a standard metric for potency.

Detailed Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol is a self-validating system, incorporating positive and negative controls to ensure the reliability of the results.

  • Reagent Preparation:

    • Prepare a stock solution of bovine milk xanthine oxidase in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.8).

    • Prepare a stock solution of the substrate, xanthine, in the same buffer. A few drops of 1.0 M NaOH may be required to aid dissolution.[4][6]

    • Prepare stock solutions of the test compound (e.g., Compound 16c) and a positive control (e.g., Febuxostat or Allopurinol) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add the phosphate buffer.

    • Add the test compound solution at various concentrations (typically a serial dilution). For control wells, add the vehicle (DMSO). For positive control wells, add the reference inhibitor.

    • Add the xanthine oxidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.[4][6]

    • Initiate the reaction by adding the xanthine substrate solution to all wells.

    • Incubate at 37°C for 30 minutes.[4][6]

    • Stop the reaction by adding 1N HCl.[4]

    • Measure the absorbance at 295 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanism of Action

The following diagram illustrates the inhibition of the purine catabolism pathway by a 1-phenyl-pyrazole-4-carboxylic acid derivative.

Hypoxanthine Hypoxanthine XOR1 Xanthine Oxidoreductase (XOR) Hypoxanthine->XOR1 Xanthine Xanthine XOR2 Xanthine Oxidoreductase (XOR) Xanthine->XOR2 UricAcid Uric Acid XOR1->Xanthine XOR2->UricAcid Inhibitor 1-Phenyl-pyrazole-4- carboxylic acid derivative Inhibitor->XOR1 Inhibitor->XOR2

Caption: Inhibition of Xanthine Oxidase in the Purine Catabolism Pathway.

In Vivo Activity Assessment: Evaluating Efficacy in a Biological System

While in vitro assays are essential for determining a compound's intrinsic potency, they do not account for the complex physiological processes that occur in a living organism. In vivo studies are therefore critical for evaluating a compound's true therapeutic potential.

Case Study: In Vivo Hypouricemic Effect of a 1-Phenyl-pyrazole-4-carboxylic Acid Derivative

The same study by Li et al. (2017) evaluated the in vivo efficacy of Compound 16c in a potassium oxonate-induced hyperuricemia mouse model.[1]

CompoundAnimal ModelDoseRoute of AdministrationIn Vivo Effect (% Reduction in Serum Uric Acid)
Compound 16c Potassium Oxonate-Induced Hyperuricemic Mice5 mg/kgOral (p.o.)~45%
Febuxostat Potassium Oxonate-Induced Hyperuricemic Mice5 mg/kgOral (p.o.)~50%

Causality Behind Experimental Choices: The potassium oxonate-induced hyperuricemia model is widely used because potassium oxonate is a potent inhibitor of uricase, the enzyme that breaks down uric acid in most mammals (but not humans).[3][7] This leads to an accumulation of uric acid in the blood, mimicking the hyperuricemic state in humans. The oral route of administration is chosen to assess the compound's oral bioavailability.

Detailed Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia Model

This protocol is designed to be a robust and reproducible system for evaluating the in vivo efficacy of hypouricemic agents.

  • Animal Acclimatization:

    • House male Kunming mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to standard chow and water for at least one week prior to the experiment.[7]

  • Induction of Hyperuricemia:

    • Prepare a suspension of potassium oxonate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • Administer potassium oxonate (e.g., 250 mg/kg) to the mice via intraperitoneal (i.p.) injection or oral gavage.[7]

  • Drug Administration:

    • One hour after potassium oxonate administration, administer the test compound (e.g., Compound 16c) or the reference drug (e.g., Febuxostat) orally. The control group receives the vehicle only.

  • Blood Sampling:

    • At a predetermined time point after drug administration (e.g., 2 hours), collect blood samples from the retro-orbital plexus.

  • Uric Acid Analysis:

    • Separate the serum by centrifugation.

    • Measure the serum uric acid concentration using a commercial uric acid assay kit.

  • Data Analysis:

    • Calculate the percentage reduction in serum uric acid levels for the treated groups compared to the hyperuricemic control group.

Visualizing the Experimental Workflow

cluster_0 Day 0 cluster_1 Day 7 Acclimatization Animal Acclimatization (1 week) Induction Induce Hyperuricemia (Potassium Oxonate, i.p.) DrugAdmin Administer Test Compound (Oral) Induction->DrugAdmin 1 hour BloodCollection Blood Collection (2 hours post-dose) DrugAdmin->BloodCollection Analysis Serum Uric Acid Analysis BloodCollection->Analysis

Caption: In Vivo Hyperuricemia Model Experimental Workflow.

In Vitro vs. In Vivo: A Comparative Analysis

The data for Compound 16c shows a good correlation between its potent in vitro XOR inhibition (IC50 = 5.7 nM) and its significant in vivo hypouricemic effect (a ~45% reduction in serum uric acid at 5 mg/kg).[1] This suggests that the compound possesses favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) that allow it to reach the target enzyme in sufficient concentrations to exert its effect.

However, it is not uncommon to observe discrepancies between in vitro and in vivo results. A compound with high in vitro potency may exhibit poor in vivo efficacy due to:

  • Poor Bioavailability: The compound may not be well absorbed from the gastrointestinal tract after oral administration.

  • Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes (e.g., cytochrome P450s) in the liver.

  • Poor Distribution: The compound may not effectively reach the target tissue or organ.

  • Off-Target Effects: The compound may interact with other biological molecules, leading to unforeseen side effects or a reduction in its intended activity.

Spotlight on 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: A Hypothesis-Driven Approach

Chemical Structure:

The key structural difference between this compound and the broader class of 1-phenyl-pyrazole-4-carboxylic acid derivatives is the presence of the pyridin-4-yl group at the 3-position of the pyrazole ring.

Hypothesized Biological Activity:

Based on the extensive research on this scaffold, it is highly probable that 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is also an inhibitor of xanthine oxidoreductase. The pyridine ring, being a nitrogen-containing heterocycle, is a common feature in many enzyme inhibitors and can participate in key binding interactions, such as hydrogen bonding, with the enzyme's active site.[8][9] The electron-deficient nature of the pyridine ring can also influence the overall electronic properties of the molecule, potentially enhancing its binding affinity.

Proposed In Vitro and In Vivo Testing Cascade:

To validate this hypothesis, a systematic experimental evaluation is necessary. The following testing cascade is proposed:

  • In Vitro XOR Inhibition Assay: The primary in vitro assay would be the spectrophotometric XOR inhibition assay as detailed above. This would determine the compound's IC50 value and confirm its direct inhibitory activity against the target enzyme.

  • In Vitro Permeability Assay: An in vitro Caco-2 permeability assay would be conducted to predict the compound's intestinal absorption and potential for oral bioavailability.

  • In Vitro Metabolic Stability Assay: The compound would be incubated with liver microsomes to assess its metabolic stability and identify potential metabolites.

  • In Vivo Pharmacokinetic (PK) Study: A pilot PK study in rodents would be performed to determine the compound's key PK parameters, such as Cmax, Tmax, and half-life, after oral administration.

  • In Vivo Efficacy Study: If the compound demonstrates promising in vitro potency and a favorable in vitro ADME profile, it would then be evaluated in the potassium oxonate-induced hyperuricemia mouse model to assess its in vivo efficacy.

Visualizing the Proposed Testing Cascade

InVitroXOR In Vitro XOR Inhibition Assay (IC50 Determination) InVitroPermeability In Vitro Caco-2 Permeability Assay InVitroXOR->InVitroPermeability InVitroMetabolism In Vitro Metabolic Stability Assay InVitroPermeability->InVitroMetabolism InVivoPK In Vivo Pharmacokinetic Study InVitroMetabolism->InVivoPK InVivoEfficacy In Vivo Efficacy Study (Hyperuricemia Model) InVivoPK->InVivoEfficacy

Caption: Proposed Testing Cascade for Novel Compounds.

Conclusion

The successful translation of in vitro activity to in vivo efficacy is a multifaceted challenge that requires a deep understanding of a compound's chemical properties, its interaction with the biological target, and its fate within a complex physiological system. The 1-phenyl-pyrazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics, particularly XOR inhibitors. While direct experimental data for 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid remains to be generated, the extensive research on its analogs provides a solid foundation for hypothesizing its activity and designing a robust experimental plan for its evaluation. By employing a systematic and hypothesis-driven approach, researchers can effectively navigate the translational gap and unlock the full therapeutic potential of this and other promising chemical scaffolds.

References

  • Li, J., Wu, F., Liu, X., Zou, Y., Chen, H., Li, Z., & Zhang, L. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 140, 20-30. [Link]

  • Hendriani, R., Sukandar, E. Y., Anggadiredja, K., & Sukrasno. (2016). In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants. International Journal of Pharmaceutical Investigation, 6(2), 102–106. [Link]

  • Horiuchi, H., Ota, M., Kobayashi, M., & Fujimori, S. (2001). Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(7), 879-882. [Link]

  • Khan, I., & Ali, A. (2021). Role of pyridines as enzyme inhibitors in medicinal chemistry. In Pyridine and Its Derivatives: Synthesis, Applications, and Role in Human Health. IntechOpen. [Link]

  • Hendriani, R., Sukandar, E. Y., Anggadiredja, K., & Sukrasno. (2016). In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants. Impact Factor, 4(4), 239-243. [Link]

  • Shintani, T. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology, 13(3), 440-447. [Link]

  • Horiuchi, H., Ota, M., Kobayashi, M., & Fujimori, S. (2001). Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Bioorganic & medicinal chemistry letters, 11(7), 879–882. [Link]

  • Yamamoto, T., Moriwaki, Y., & Higashino, H. (1983). HYPERURICEMIA INDUCED BY SOME ANTIHYPERTENSIVES AND URICOSURIC DRUGS IN OXONATE-TREATED RATS. The Japanese Journal of Pharmacology, 33(4), 887-890. [Link]

  • Li, Y., et al. (2023). Dispelling Dampness, Relieving Turbidity and Dredging Collaterals Decoction, Attenuates Potassium Oxonate-Induced Hyperuricemia in Rat Models. Drug Design, Development and Therapy, 17, 2341–2354. [Link]

  • Google Patents. (2020). Method for constructing mouse model of acute hyperuricemia. CN111887202B.
  • Yong, T., et al. (2021). Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice. Frontiers in Pharmacology, 12, 790928. [Link]

  • Jamil, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(2), 474. [Link]

  • ResearchGate. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Deepthi, A., & Prathyusha, V. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(05), 073-080. [Link]

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A Comparative Guide to Determining the Cross-Reactivity Profile of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of novel chemical entities, using 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid as a representative example. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, known for its prevalence in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2][3][4] Understanding a compound's selectivity across the human kinome is not merely an academic exercise; it is a critical step in drug development that informs efficacy, predicts potential off-target toxicities, and unveils new therapeutic opportunities.[5][6][7]

This document eschews a rigid template, instead presenting a logical, multi-tiered experimental strategy. We will move from broad, high-throughput biochemical assays to more physiologically relevant cellular assays, explaining the causal reasoning behind each experimental choice and how to interpret the resulting data landscape.

The Imperative of Kinase Profiling: Why Cast a Wide Net?

The human genome contains over 500 protein kinases, collectively known as the kinome.[8] These enzymes share a structurally conserved ATP-binding pocket, making the development of truly selective inhibitors a formidable challenge.[7][9] A compound designed to inhibit a specific kinase may inadvertently bind to dozens of others, leading to unforeseen biological effects.[7][9] This cross-reactivity can be detrimental, causing off-target toxicity, or in some cases, beneficial, resulting in a desirable polypharmacological profile.[5][10]

Therefore, the initial characterization of a novel compound like 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid should not be limited to its intended target. A broad, "compound-centric" approach, profiling against a large panel of kinases, is the most efficient strategy to map its complete interaction landscape and identify all potential targets from the outset.[11] This initial screen serves as the foundation upon which all subsequent, more focused studies are built.

A Phased Approach to Profiling: From Benchtop to Live Cell

A robust cross-reactivity profile is constructed through a multi-layered approach. We begin with high-throughput, cell-free biochemical assays to identify all potential interactions and then progress to cell-based assays to confirm target engagement and functional activity in a more complex, physiological environment.

Phase 1: High-Throughput Biochemical Profiling

The first step is to assess the compound's inhibitory activity against a large, diverse panel of purified kinases. This provides a rapid and cost-effective overview of its potency and selectivity.

Causality Behind Experimental Choice: Biochemical assays are the gold standard for an initial screen because they measure the direct interaction between the compound and the kinase without the confounding variables of a cellular environment, such as membrane permeability or efflux pumps.[12][13] Technologies like the ADP-Glo™ Kinase Assay are favored for their high sensitivity, broad applicability across different kinase families, and low susceptibility to compound interference.[14]

Experimental Protocol: ADP-Glo™ Kinase Assay This protocol outlines the screening of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid against a panel of 300+ kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate solution for each specific kinase in the panel.

  • Inhibitor Addition: Add 2.5 nL of the serially diluted compound to the appropriate wells. Include control wells with DMSO only (0% inhibition) and a known broad-spectrum inhibitor (100% inhibition).

  • Initiation of Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The ATP concentration should be set at the approximate Km for each individual kinase to ensure physiological relevance.[12] Incubate for 1 hour at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each kinase by fitting the data to a dose-response curve.

Workflow for Biochemical Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound Compound Dilution Series AddCompound Add Compound to Wells Compound->AddCompound KinasePanel Kinase/Substrate Plates KinasePanel->AddCompound AddATP Initiate Reaction with ATP AddCompound->AddATP Incubate1 Incubate (1 hr) AddATP->Incubate1 AddADPGlo Stop Reaction & Deplete ATP Incubate1->AddADPGlo Incubate2 Incubate (40 min) AddADPGlo->Incubate2 AddDetection Add Detection Reagent Incubate2->AddDetection Incubate3 Incubate (30 min) AddDetection->Incubate3 ReadLumi Read Luminescence Incubate3->ReadLumi CalcInhibition Calculate % Inhibition ReadLumi->CalcInhibition GenerateIC50 Generate IC50 Curves CalcInhibition->GenerateIC50

Caption: Workflow for high-throughput biochemical kinase profiling.

Hypothetical Data Presentation: Biochemical Screen The table below presents hypothetical IC50 values for our compound, illustrating a potential outcome where it shows high potency against a primary target (e.g., a hypothetical kinase "TGT-1") and notable activity against several off-targets.

Kinase TargetKinase FamilyIC50 (nM)
TGT-1 CMGC 15
CDK2/CycACMGC>10,000
GSK3βCMGC850
ABL1TK2,500
SRCTK>10,000
FLT3 TK 120
p38α CMGC 450
PKAAGC>10,000
ROCK1AGC7,800
Phase 2: Cellular Target Engagement

A compound that is potent in a biochemical assay may be ineffective in a cellular context.[12][15] Therefore, the next critical step is to verify that the compound can enter live cells and bind to its intended targets.

Causality Behind Experimental Choice: Cellular target engagement assays, such as the NanoBRET™ Target Engagement (TE) assay, are essential for validating biochemical hits.[15][16] This technology measures the binding of a compound to a specific kinase target within intact, living cells.[12] It accounts for crucial factors like cell permeability and the high intracellular concentration of ATP (mM range), which is a direct competitor for ATP-competitive inhibitors.[10][15] Discrepancies between biochemical and cellular data are common and provide invaluable insights into a compound's drug-like properties.[10][15][16]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Use HEK293 cells transiently transfected to co-express the kinase of interest fused to NanoLuc® luciferase and a fluorescent energy transfer probe.

  • Cell Plating: Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Addition: Treat the cells with the serially diluted 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid for 2 hours.

  • Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the kinase, to all wells.

  • Signal Detection: Add the NanoLuc® substrate to generate luminescence. Read both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The compound's binding to the kinase displaces the tracer, leading to a decrease in the BRET signal. Determine the IC50 value from the dose-response curve.

Principle of NanoBRET™ Target Engagement

G cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present Kinase1 Kinase-NanoLuc® Tracer1 Fluorescent Tracer Kinase1->Tracer1 Binding BRET Energy Transfer (High BRET Signal) Tracer1->BRET Excitation Kinase2 Kinase-NanoLuc® Inhibitor Test Compound Kinase2->Inhibitor Binding Tracer2 Fluorescent Tracer NoBRET No Energy Transfer (Low BRET Signal) Tracer2->NoBRET Displaced

Caption: Principle of the NanoBRET™ cellular target engagement assay.

Hypothetical Data Presentation: Biochemical vs. Cellular Potency This table compares the hypothetical data, highlighting potential shifts in potency and selectivity inside a cell.

Kinase TargetBiochemical IC50 (nM)Cellular IC50 (nM)Potency Shift (Cellular/Biochemical)
TGT-1 15 250 16.7x
GSK3β850>10,000>11.8x
FLT3 120 310 2.6x
p38α 450 5,100 11.3x

Interpretation: In this hypothetical scenario, the compound is significantly less potent against its primary target (TGT-1) and most off-targets in a cellular environment, likely due to competition with high intracellular ATP levels. However, the potency against FLT3 is less affected, suggesting a different binding mode or higher affinity. This analysis is crucial for prioritizing which targets to investigate further.

Phase 3: Functional Cellular Assays

Confirming target binding is essential, but demonstrating that this binding translates into a functional consequence is the ultimate goal. This involves measuring the inhibition of the kinase's signaling activity within a relevant cellular pathway.

Causality Behind Experimental Choice: A functional assay, such as a Western blot for a downstream substrate, provides direct evidence that the compound is not just occupying the target but is actively inhibiting its catalytic function.[13][17] This step validates the biological relevance of the observed target engagement and links the compound's molecular action to a cellular outcome.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Culture & Treatment: Culture a cell line where the TGT-1 kinase signaling pathway is active. Treat the cells with increasing concentrations of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid for a defined period (e.g., 2 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known TGT-1 substrate (e.g., p-Substrate-X).

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Loading Control: Re-probe the membrane with an antibody for the total amount of the substrate protein (Substrate-X) or a housekeeping protein (e.g., GAPDH) to confirm equal protein loading.

  • Analysis: Quantify the band intensity to determine the dose-dependent decrease in substrate phosphorylation.

G TGT1 TGT-1 Kinase Substrate Substrate-X TGT1->Substrate Phosphorylates pSubstrate p-Substrate-X Response Cellular Response pSubstrate->Response Inhibitor 1-phenyl-3-(pyridin-4-yl)- 1H-pyrazole-4-carboxylic acid Inhibitor->TGT1 Inhibits

Sources

Safety Operating Guide

Personal protective equipment for handling 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 957354-76-6). As a compound with identified health hazards, adherence to these procedures is critical to ensure the safety of all laboratory personnel. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Immediate Risk Mitigation

1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is classified with several health hazards that necessitate stringent safety controls. The known classifications for this compound are:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1]

Given these hazards, all handling of this compound, particularly in its powdered form, must be conducted within a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.[2][3][4] The primary routes of exposure to mitigate are inhalation of the powder, dermal contact, and eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations involving 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

Operation Required PPE Rationale and Standards
Weighing and Aliquoting (Powder) Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles with Side Shields, and Face ShieldGloves: Double gloving with nitrile provides enhanced protection against dermal absorption and skin irritation.[1][5] Nitrile is recommended for its resistance to a broad range of chemicals, including pyridine-like structures.[1][2][6] Eye/Face Protection: Goggles are essential to prevent eye irritation from airborne particles.[1] A face shield provides an additional layer of protection against splashes. All eye and face protection should meet ANSI/ISEA Z87.1 standards.[7][8][9][10] Lab Coat: A lab coat protects the skin and personal clothing from contamination.[1][2]
Solution Preparation and Handling Nitrile Gloves, Lab Coat, Chemical Splash GogglesGloves: Single nitrile gloves are sufficient once the compound is in solution, though care should still be taken to avoid contact. Eye Protection: Goggles protect against splashes of the solution which can cause serious eye irritation.[1]
Spill Cleanup Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, and appropriate respiratory protection (see Section 5)Enhanced PPE is required to manage the increased risk of exposure during a spill.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Assess Task is_powder Handling Solid/Powder? start->is_powder is_solution Handling Solution? is_powder->is_solution No powder_ppe Required PPE: - Double Nitrile Gloves - Lab Coat - Goggles & Face Shield is_powder->powder_ppe Yes is_spill Spill or Uncontrolled Release? is_solution->is_spill No solution_ppe Required PPE: - Nitrile Gloves - Lab Coat - Goggles is_solution->solution_ppe Yes spill_ppe Required PPE: - Double Nitrile Gloves - Lab Coat - Goggles - Respirator (as needed) is_spill->spill_ppe Yes end Proceed with Caution is_spill->end No powder_ppe->end solution_ppe->end spill_ppe->end

Caption: PPE Selection Workflow for Handling the Compound.

Operational Plan: Step-by-Step Guidance

Engineering Controls and Safe Handling of Powders

Due to the inhalation hazard, all manipulations of the solid compound must be performed in a certified chemical fume hood.[1][2][3] The work surface should be covered with absorbent, plastic-backed paper to contain any minor spills and facilitate cleanup.[11]

Procedure for Weighing and Preparing Solutions:

  • Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).

  • Don PPE: Follow the protocol for donning PPE as outlined in Section 3.2.

  • Handling: Use slow and deliberate movements to minimize the aerosolization of the powder.[12] Avoid dropping or shaking the container.

  • Weighing: Tare the weigh boat on the balance inside the fume hood. Carefully transfer the desired amount of the compound using a clean spatula.

  • Dissolution: Add the solvent to the vessel containing the weighed compound within the fume hood. Ensure the container is securely capped before removing it from the hood.

  • Cleanup: Clean all equipment that came into contact with the powder before removing it from the fume hood. Dispose of any contaminated weigh boats or paper as hazardous waste.

Donning and Doffing of PPE

Donning Sequence:

  • Lab Coat: Put on a clean lab coat and fasten it completely.

  • Goggles/Face Shield: Put on chemical splash goggles. If handling powder, also put on a face shield.

  • Gloves: Put on the first pair of nitrile gloves, ensuring they overlap with the cuffs of the lab coat. If double gloving, put on the second pair over the first.

Doffing Sequence (to prevent cross-contamination):

  • Outer Gloves (if applicable): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Face Shield/Goggles: Remove the face shield and goggles by handling the strap. Place them in a designated area for decontamination.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[13]

Disposal Plan

All waste contaminated with 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, including excess solid, contaminated gloves, weigh boats, and absorbent paper, must be disposed of as hazardous chemical waste.

Procedure:

  • Segregation: Collect all solid and disposable waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Aqueous Waste: Any aqueous solutions should be collected in a separate, labeled hazardous waste container. Do not dispose of this chemical down the drain.[13]

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).

  • Disposal Request: Follow your institution's specific procedures for the pickup and disposal of chemical waste.

Emergency Procedures

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.

  • Contain: If the spill is small and you are trained to handle it, contain the spill using an appropriate absorbent material like sand or vermiculite.[1] Do not use combustible materials.

  • Cleanup: Wearing the appropriate PPE (including respiratory protection if there is a risk of inhaling dust), carefully scoop the contained material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Available at: [Link]

  • 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid - NextSDS. (n.d.). Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Available at: [Link]

  • Personal Protective Equipment Subpart I 29 CFR 1910.132 - OSHA. (n.d.). Available at: [Link]

  • Enforcement Guidance for Personal Protective Equipment in General Industry - OSHA. (n.d.). Available at: [Link]

  • 29 CFR Part 1910 Subpart I -- Personal Protective Equipment - eCFR. (2019, December 17). Available at: [Link]

  • Eye & Face Protection - ISEA. (2026, March 1). Available at: [Link]

  • ANSI/ISEA Z87.1-2020 - PPE-Info. (2024, February 21). Available at: [Link]

  • ANSI/ISEA Z87.1-2020 - American National Standard for Occupational and Educational Personal Eye and Face Protection Devices. (n.d.). Available at: [Link]

  • American National Standard for Occupational and Educational Personal Eye and Face Protection Devices - Shannon Optical. (n.d.). Available at: [Link]

  • 1910.132 - General requirements. | Occupational Safety and Health Administration. (n.d.). Available at: [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment Chapter R.14 - ECHA. (n.d.). Available at: [Link]

  • 417 Subpart I—Personal Protective Equipment - GovInfo. (n.d.). Available at: [Link]

  • ANSI Z87.1 Explained: What Makes Safety Glasses Actually Safe? - Lucyd. (n.d.). Available at: [Link]

  • SOP: Acutely Toxic Chemicals | PennEHRS. (2024, April 12). Available at: [Link]

  • CHEMICAL- RESISTANT GLOVES - Guide Gloves. (n.d.). Available at: [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Available at: [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). Available at: [Link]

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  • 8.2.2.: Individual protection measures, such as personal protective equipment - REACH regulation. (n.d.). Available at: [Link]

  • Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. (n.d.). Available at: [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). Available at: [Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. - eCFR. (2013, January 22). Available at: [Link]

  • Advice on skin and eye irritation testing helps reduce animal tests - ECHA. (2016, July 5). Available at: [Link]

  • NIOSH Table 1,2 & 3 - Environmental Health & Safety. (2019, March 11). Available at: [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.